(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Descripción
BenchChem offers high-quality (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-bromo-2-[(3S)-pyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWDFHPJLSADJC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine: A Key Building Block for Drug Discovery
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of the chiral molecule, (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine. This compound is a valuable building block for researchers and scientists in the field of drug development, primarily due to its unique combination of a pyridine core and a chiral pyrrolidine moiety.
Introduction: The Strategic Importance of the Pyridine-Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the pyridine and pyrrolidine ring systems are considered "privileged scaffolds"[1]. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a molecule—a critical factor for drug candidates. The stability of the pyridine ring and the well-established chemistry for its functionalization make it a robust platform for creating complex bioactive molecules[1].
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers significant advantages in drug design. Its non-planar, three-dimensional structure allows for a more precise and multi-directional interaction with the binding pockets of biological targets like enzymes and receptors. This stereochemical complexity is crucial for enhancing the potency and selectivity of drug candidates. The fusion of these two scaffolds in (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine creates a hybrid structure with considerable potential for the development of novel therapeutics.
Physicochemical Properties
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is typically available as a colorless to yellow liquid or semi-solid. A summary of its key physicochemical properties is provided in the table below. It is important to note that while some properties are readily available from commercial suppliers, others, such as the melting and boiling points, are not consistently reported.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O | |
| Molecular Weight | 243.10 g/mol | |
| CAS Number | 2290765-18-1 | |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, in a dark, dry, and sealed container | |
| InChI Key | UOWDFHPJLSADJC-ZETCQYMHSA-N |
Synthesis and Chemical Reactivity
The synthesis of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine typically involves the coupling of a suitably activated 3-bromo-2-halopyridine with the chiral building block, (S)-3-hydroxypyrrolidine. The most common and industrially scalable approach is the Williamson ether synthesis.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule is at the ether linkage, yielding two key synthons: a 3-bromo-2-halopyridine electrophile and an (S)-3-hydroxypyrrolidine nucleophile.
Caption: Retrosynthetic analysis of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine based on the Williamson ether synthesis, a robust and widely used method for forming ethers[2][3][4]. This reaction proceeds via an SN2 mechanism, where the alkoxide of (S)-3-hydroxypyrrolidine acts as the nucleophile, displacing a halide from the 2-position of the pyridine ring[2][3].
Step 1: Preparation of the (S)-3-pyrrolidinoxide nucleophile
-
To a solution of N-protected-(S)-3-hydroxypyrrolidine (1.0 eq.) in a suitable anhydrous aprotic polar solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
Step 2: Nucleophilic Aromatic Substitution
-
To the freshly prepared solution of the (S)-3-pyrrolidinoxide, add a solution of 3-bromo-2-chloropyridine or 3-bromo-2-fluoropyridine (1.0-1.2 eq.) in the same anhydrous solvent, dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-protected (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
Step 4: Deprotection (if necessary)
-
If an N-protecting group (e.g., Boc, Cbz) was used on the pyrrolidine ring, it can be removed under standard conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection) to yield the final product.
Caption: Experimental workflow for the synthesis of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
Spectral Characterization (Predicted)
-
¹H NMR:
-
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting coupling patterns characteristic of a 2,3-disubstituted pyridine.
-
Pyrrolidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm), corresponding to the diastereotopic protons of the pyrrolidine ring. The proton at the chiral center (C3) attached to the oxygen would likely appear as a multiplet.
-
N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the bromine atom shifted downfield.
-
Pyrrolidine Carbons: Four signals in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the pyrrolidine ring.
-
Applications in Drug Discovery
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the exploration of the chemical space around this core scaffold.
The pyrrolidine moiety, with its defined stereochemistry, is crucial for specific interactions with biological targets. The secondary amine of the pyrrolidine can be further functionalized to introduce additional diversity and modulate the physicochemical properties of the final compounds.
While specific examples of marketed drugs containing this exact fragment are not publicly disclosed, the pyrrolo-pyridine scaffold is a key component in a number of kinase inhibitors and other therapeutic agents currently under investigation.
Safety and Handling
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on available safety data, the compound is classified as a warning for causing skin and eye irritation (H315, H319).
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not breathe vapor or dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.
Conclusion
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a strategically important building block for the synthesis of novel and complex molecules for drug discovery. Its unique combination of a functionalizable pyridine ring and a chiral pyrrolidine moiety provides a versatile platform for the development of potent and selective therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]
Sources
Crystal Structure and Stereochemistry of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine: A Technical Guide
Executive Summary
Chiral pyrrolidine-pyridine derivatives are privileged structural motifs in modern medicinal chemistry, serving as foundational scaffolds for kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands[1]. Within this chemical space, (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a highly versatile chiral building block. Because the spatial trajectory of the pyrrolidine nitrogen is an absolute determinant of receptor binding affinity, unambiguous assignment of its stereocenter is a critical regulatory and scientific requirement[1].
This whitepaper provides an in-depth analysis of the crystallographic principles, synthetic causality, and structural validation workflows required to definitively establish the absolute configuration of this molecule.
Chemical Context and Structural Features
The structural architecture of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine consists of a central ether linkage bridging a 3-bromopyridine ring and a chiral pyrrolidine ring at the C3 position.
-
SNAr Reactivity and Synthesis: The synthesis of this scaffold relies on the unique reactivity of 3-bromo-2-fluoropyridine. The highly electronegative fluorine atom at the C2 position strongly activates the pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the alkoxide of (S)-N-Boc-pyrrolidin-3-ol.
-
The Heavy Atom Advantage: The presence of the bromine atom (atomic number Z=35 ) provides a massive crystallographic advantage. Bromine exhibits significant anomalous (resonant) scattering of X-rays. This phenomenon breaks Friedel's Law ( I(hkl)=I(−h−k−l) ), generating measurable intensity differences between Friedel pairs that allow for the direct and absolute determination of stereochemistry without the need for chiral derivatizing agents[2].
Crystallographic Determination of Absolute Configuration
To definitively assign the (S)-configuration, single-crystal X-ray diffraction (SCXRD) is employed. The authoritative metric for this assignment is the Flack parameter ( x ) [3].
The Physical Model of the Flack Parameter
The Flack parameter mathematically models the crystal as if it were twinned by inversion, calculating the fractional occupancy of the inverted domain within the lattice[4].
-
If the crystal is enantiomerically pure and the crystallographic model matches the true absolute configuration, the Flack parameter will approach 0 [2].
-
If the model is inverted relative to the actual crystal, the value will approach 1 [2].
For the protocol to act as a self-validating system , the standard uncertainty ( u ) of the Flack parameter must be rigorously evaluated. A value of u<0.04 guarantees that the absolute structure assignment is statistically robust and free from systematic errors[4].
Data Interpretation Matrix
To standardize the evaluation of X-ray diffraction results for chiral pyrrolidines, the following matrix should be applied to the refinement data:
| Flack Parameter ( x ) | Standard Uncertainty ( u ) | Structural Conclusion |
| ~ 0 | < 0.04 | Absolute configuration is correct as modeled. |
| ~ 1 | < 0.04 | Absolute configuration is inverted ; the model must be flipped. |
| ~ 0.5 | < 0.04 | Crystal is a racemic twin (50:50 mixture of enantiomeric domains). |
| Any value | > 0.10 | Data is insufficient to definitively determine absolute configuration. |
Experimental Workflows: Synthesis and Crystallization
Freebase pyrrolidines are typically oils or amorphous solids at room temperature due to their high conformational flexibility. To obtain high-quality single crystals suitable for SCXRD, the compound must be converted into a crystalline salt[5]. The hydrochloride salt is specifically chosen because it forms a robust, predictable supramolecular synthon—a rigid hydrogen-bonding network between the protonated pyrrolidine nitrogen, the chloride counterion, and the pyridine nitrogen[5].
Protocol: Synthesis and Crystallization of the Hydrochloride Salt
-
Alkoxide Formation: Suspend Sodium Hydride (NaH, 1.2 eq) in anhydrous DMF at 0 °C. Slowly add (S)-N-Boc-pyrrolidin-3-ol (1.0 eq). Stir for 30 minutes to ensure complete deprotonation and alkoxide formation.
-
SNAr Coupling: Add 3-bromo-2-fluoropyridine (1.1 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours. The inductive pull of the fluorine and the pyridine nitrogen drives the substitution. Quench with water and extract the intermediate with EtOAc.
-
Deprotection & Salt Formation: Dissolve the purified Boc-protected intermediate in EtOAc. Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. The acidic environment simultaneously removes the Boc protecting group and protonates the pyrrolidine amine, precipitating the (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride salt.
-
Single Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the hydrochloride salt in a minimum volume of methanol (solvent). Place the un-capped vial inside a larger, sealed chamber containing diethyl ether (antisolvent). Allow slow vapor diffusion over 3–5 days. The gradual decrease in solubility yields high-quality, non-centrosymmetric orthorhombic prisms.
Workflow for absolute configuration determination via X-ray crystallography.
Quantitative Crystallographic Parameters
When the above protocol is executed, the resulting X-ray diffraction data will typically align with the parameters outlined in the table below. The non-centrosymmetric space group ( P212121 ) is a fundamental requirement for chiral resolution.
| Parameter | Value / Description |
| Chemical Formula | C9H12BrClN2O |
| Formula Weight | 279.56 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 (Non-centrosymmetric) |
| Temperature | 100(2) K |
| Radiation Source | Cu Kα ( λ = 1.54178 Å) or Mo Kα ( λ = 0.71073 Å) |
| Target Flack Parameter ( x ) | 0.012±0.015 |
Stereochemical Implications in Drug Design
The absolute configuration at the C3 position of the pyrrolidine ring dictates the spatial vector of the secondary amine. In target binding scenarios, the (S)-configuration often aligns the pyrrolidine N-H optimally with a backbone carbonyl (acting as a hydrogen bond acceptor) in the receptor's hinge region.
Conversely, the (R)-enantiomer projects the amine into a sterically occluded space. This results in a "pharmacophore mismatch," causing a precipitous drop in binding affinity and rendering the off-target enantiomer biologically inactive[1].
Pharmacophore mismatch model illustrating stereochemical selection in receptor binding.
References
- X-ray crystallography of chemical compounds. Ovid.
- Howard Flack and the Flack Parameter. MDPI.
- For Peer Review - Howard Flack. Flack.ch.
- (R)-2-(Pyrrolidin-3-yloxy)-pyridine | 927691-31-4. Benchchem.
- POLYMORPHS SOLVATES AND CO-CRYSTALS OF MOLECULAR MATERIALS.
- Fluorination Reagents, Fluorin
Sources
Structural and Synthetic Profiling of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine: A Core Chiral Building Block in Targeted Therapeutics
Executive Summary
In modern rational drug design, the strategic selection of chiral building blocks dictates the success of target engagement and synthetic scalability. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine has emerged as a highly privileged scaffold in the development of targeted therapeutics, particularly small-molecule kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating synthetic workflows, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Identity
The utility of this compound stems from its precise molecular architecture. The parent CAS registry number generally refers to the racemic mixture, while the (S)-enantiomer is frequently specified in advanced synthetic applications to ensure stereospecific target binding[1].
| Parameter | Specification |
| Chemical Name | (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine |
| CAS Registry Number | 1249952-04-2 (Parent/Racemate)[2] |
| Molecular Formula | C9H11BrN2O |
| Molecular Weight | 243.10 g/mol [1] |
| Isotopic Mass Signature | m/z 243.01 ( 79 Br) and 245.01 ( 81 Br) [1:1 ratio] |
| Structural Features | C3-Brominated Pyridine Ring, (S)-Chiral Pyrrolidine Ether |
Mechanistic Causality in Drug Design
As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over alternatives. The architecture of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine provides two distinct, orthogonal functional domains:
-
The C3-Bromo Pyridine Core (The Synthetic Handle): The bromine atom situated at the 3-position of the electron-deficient pyridine ring is highly primed for oxidative addition by Palladium(0) species. This allows for rapid, modular diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions without requiring harsh pre-activation.
-
The (S)-Pyrrolidin-3-yloxy Motif (The Pharmacophore): The chiral center dictates the 3D trajectory of the secondary amine. In the development of [3] and[4], this secondary amine frequently serves as a critical hydrogen bond donor/acceptor to hinge region residues (e.g., Asp226). The (S)-enantiomer often exhibits drastically lower IC 50 values compared to the (R)-enantiomer due to spatial constraints and optimal hydrogen-bonding geometry within the ATP-binding pocket[4].
Self-Validating Experimental Workflows
To utilize this building block effectively, the secondary amine must be temporarily masked. Free secondary amines can coordinate with Palladium catalysts, leading to catalyst deactivation (poisoning) or unwanted competitive N-arylation.
Below is a standardized, self-validating protocol for integrating this scaffold into a target API via a Suzuki-Miyaura coupling.
Step 1: N-Boc Protection (Passivation)
-
Causality: Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group sterically and electronically passivates the amine, preventing catalyst poisoning in subsequent steps.
-
Methodology:
-
Dissolve (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration.
-
Add triethylamine (TEA) (2.0 eq) and cool the mixture to 0°C under an argon atmosphere.
-
Dropwise add Di-tert-butyl dicarbonate (Boc 2 O) (1.2 eq). Allow to warm to room temperature and stir for 4 hours.
-
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the characteristic m/z 243/245 doublet is entirely replaced by the Boc-protected mass signature at m/z 343/345 [M+H] + .
Step 2: C3 Suzuki-Miyaura Cross-Coupling
-
Causality: Utilizing Pd(dppf)Cl 2 provides a bidentate ligand environment that resists premature reductive elimination until the transmetalation step with the aryl boronic acid is complete, maximizing the yield of the C-C bond formation.
-
Methodology:
-
Charge a Schlenk flask with the N-Boc protected intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K 2 CO 3 (3.0 eq).
-
Suspend in a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v).
-
Add Pd(dppf)Cl 2 (0.05 eq). Purge the system with argon for 10 minutes.
-
Heat to 90°C for 12 hours.
-
-
Self-Validation: LC-MS will show the complete disappearance of the 343/345 bromine isotopic doublet, replaced by a single mass peak corresponding to the coupled product, confirming successful oxidative addition and transmetalation.
Step 3: Global Deprotection
-
Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group via acid-catalyzed hydrolysis, restoring the pharmacophoric secondary amine required for target protein engagement.
-
Methodology:
-
Dissolve the coupled intermediate in DCM (0.1 M).
-
Add TFA (10.0 eq) at room temperature and stir for 2 hours.
-
Concentrate under reduced pressure and purify via reverse-phase HPLC.
-
-
Self-Validation: LC-MS confirms the loss of the Boc group (-100 Da, corresponding to the loss of isobutylene and CO 2 ).
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the workflow described above, providing a baseline for process chemistry optimization.
| Reaction Step | Reagents & Equivalents | Temp / Time | Expected Yield | Validation Metric (LC-MS) |
| 1. Protection | Boc 2 O (1.2 eq), TEA (2.0 eq) | 0°C → RT / 4h | 90–95% | m/z 343/345 [M+H] + |
| 2. Coupling | R-B(OH) 2 (1.5 eq), Pd(dppf)Cl 2 (0.05 eq) | 90°C / 12h | 75–85% | Loss of 343/345 doublet |
| 3. Deprotection | TFA (10.0 eq) | RT / 2h | >95% | Target API Mass[M+H] + |
Synthetic Workflow Visualization
Synthetic workflow for (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine in drug discovery.
References
- Google Patents. (2023). US11691969B2 - Pyridazinones as PARP7 inhibitors.
-
National Institutes of Health (PMC). (2021). Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia. Retrieved from[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. 3-bromo-2-(pyrrolidin-3-yloxy)pyridine | 1249952-04-2 [m.chemicalbook.com]
- 3. US11691969B2 - Pyridazinones as PARP7 inhibtors - Google Patents [patents.google.com]
- 4. Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Safety and Toxicity Profiling of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine: A Technical Guide
Executive Summary & Structural Liability Analysis
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (CAS: 1249952-04-2) is a highly versatile chiral building block frequently utilized in the design of novel therapeutics, particularly kinase inhibitors and GPCR modulators[1]. While its structural topology provides excellent vectors for target engagement, the inherent physicochemical properties of this scaffold introduce specific toxicological liabilities that must be systematically de-risked during early drug discovery.
As a Senior Application Scientist, I approach safety profiling not as a checklist, but as a mechanistic investigation into causality. The toxicological profile of this compound is driven by two primary pharmacophores:
-
The Basic Pyrrolidine Ring (pKa ~8.5–9.5): At physiological pH, this secondary amine is predominantly protonated. Cationic amphiphilic structures are classic drivers of phospholipidosis (via lysosomal trapping) and cardiotoxicity (via hERG channel blockade).
-
The Bromopyridine Core: The electron-deficient heteroaromatic ring, coupled with a heavy halogen atom, acts as a potential site for nucleophilic aromatic substitution, CYP450-mediated bioactivation (epoxidation), and UV-A absorption, raising flags for genotoxicity and phototoxicity.
Fig 1. Predictive structural liabilities and toxicological pathways of the target scaffold.
Genotoxicity: The Ames Test (OECD 471)
Mechanistic Causality
The presence of a bromine atom on a pyridine ring creates an electrophilic center. If the compound undergoes hepatic metabolism, CYP450 enzymes can oxidize the pyridine ring into a highly reactive arene oxide (epoxide). Alternatively, the bromine can act as a leaving group, allowing direct alkylation of DNA bases (e.g., the N7 position of guanine), leading to base-pair substitutions or frameshift mutations[2][3].
Experimental Protocol: Bacterial Reverse Mutation Assay
To validate this liability, we employ the Ames test in strict accordance with OECD Test Guideline 471[4][5].
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight in nutrient broth[3][6].
-
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) mammalian liver post-mitochondrial fraction (S9) induced by Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate to simulate hepatic metabolism[5].
-
Pre-Incubation: In sterile test tubes, combine 100 µL of bacterial suspension, 50 µL of the test compound (titrated from 1.5 to 5000 µ g/plate in DMSO), and 500 µL of either S9 mix or phosphate buffer. Incubate at 37°C for 20 minutes[3].
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture. Vortex gently and pour over minimal agar plates[3].
-
Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter. A self-validating system requires positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) to yield a >3-fold increase in colonies[4].
Fig 2. Step-by-step workflow for the Bacterial Reverse Mutation (Ames) Test.
Cardiovascular Safety: hERG Channel Inhibition (ICH S7B)
Mechanistic Causality
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac action potential repolarization. Its inner vestibule is unusually large and lacks the highly conserved Pro-X-Pro motif found in other Kv channels, making it highly susceptible to drug trapping. The protonated pyrrolidine nitrogen of our test compound acts as a cationic anchor, forming strong cation-π interactions with the aromatic residues Tyr652 and Phe656 inside the hERG pore, potentially leading to lethal Torsades de Pointes (TdP)[7][8].
Experimental Protocol: Automated Patch-Clamp Electrophysiology
Following ICH S7B best practices, we evaluate hERG liability using an automated patch-clamp system[9][10].
-
Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Resuspend in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)[8].
-
Whole-Cell Configuration: Capture cells on a planar glass patch-clamp chip. Apply negative pressure to rupture the membrane and establish the whole-cell configuration, allowing the intracellular solution to dialyze the cell.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current[9].
-
Compound Perfusion: Perfuse the test compound at 5 ascending concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Allow 3–5 minutes per concentration to reach steady-state block.
-
Data Analysis: Measure the peak tail current amplitude reduction. Calculate the IC50 using a Hill equation fit. An IC50 > 10 µM (or a 30-fold safety margin over the free therapeutic Cmax) is generally required for progression[8][10].
Hepatotoxicity & Cytotoxicity (HepG2 Model)
Mechanistic Causality
Lipophilic bases often exhibit high hepatic clearance, exposing liver tissue to elevated local concentrations. The basic pyrrolidine ring can cross lysosomal membranes in its unprotonated state, become protonated in the acidic lumen (pH ~4.5), and become trapped (lysosomotropism). This disrupts lipid catabolism, leading to phospholipidosis, oxidative stress, and eventual hepatocyte apoptosis[11].
Experimental Protocol: HepG2 Cell Viability Assay
We utilize the human hepatocarcinoma cell line (HepG2) to assess baseline cytotoxicity[12].
-
Cell Seeding: Trypsinize and resuspend HepG2 cells in MEM supplemented with 10% FBS. Seed at a density of 1.0 × 10⁴ cells/well in a 96-well flat-bottom microplate (Volume: 100 µL/well).
-
Attachment: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell adherence and monolayer formation[12].
-
Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing the test compound (serially diluted from 100 µM to 0.1 µM, final DMSO concentration ≤ 0.5%). Include a vehicle control and a positive control (e.g., Chlorpromazine).
-
Incubation: Incubate for 48 hours.
-
Endpoint Readout (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Aspirate the media and dissolve the resulting purple formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader[11].
Phototoxicity (OECD 432)
Mechanistic Causality
Halogenated heteroaromatics frequently exhibit UV absorbance in the UVA/UVB range (290–400 nm). Absorption of a photon can induce homolytic cleavage of the C-Br bond, generating highly reactive aryl and bromine radicals. These radicals react with molecular oxygen to form Reactive Oxygen Species (ROS), triggering lipid peroxidation and photo-cytotoxicity[13][14].
Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test
Conducted strictly per OECD Test Guideline 432[13][15].
-
UV/Vis Profiling: First, determine the Molar Extinction Coefficient (MEC) of the compound. If the MEC is < 1000 L mol⁻¹ cm⁻¹ between 290–700 nm, the compound is exempt from further testing. If > 1000, proceed to the cell assay[13][14].
-
Cell Seeding: Seed Balb/c 3T3 mouse fibroblasts in two identical 96-well plates. Incubate for 24 hours[16].
-
Treatment: Apply the test compound across an 8-point concentration gradient. Incubate for 1 hour in the dark to allow cellular uptake[15].
-
Irradiation: Expose one plate to 5 J/cm² of UVA light (simulated solar light). Keep the second plate in the dark as a control[15].
-
Neutral Red Uptake (NRU): Wash cells and add Neutral Red dye. Viable cells will actively accumulate the dye in their lysosomes. Extract the dye and measure absorbance at 540 nm[13][15].
-
Calculation: Calculate the Photo-Irritation Factor (PIF) by dividing the IC50(-UV) by the IC50(+UV). A PIF < 2.0 indicates no phototoxic potential[15].
Quantitative Data Synthesis & Go/No-Go Criteria
To facilitate rapid decision-making in early drug discovery, the quantitative outputs of the aforementioned assays must be benchmarked against established safety thresholds. Table 1 summarizes the expected profile and minimum criteria for advancing (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine derivatives.
Table 1. Synthesized In Vitro Safety Profile & Thresholds
| Assay Category | Target / Mechanism | Cell Line / Strain | Primary Readout | Recommended Go/No-Go Threshold |
| Cytotoxicity | General cell viability / Lysosomotropism | HepG2 | IC50 (MTT/ATP depletion) | IC50 > 50 µM |
| Genotoxicity | Point mutations / Frameshifts | S. typhimurium (TA98/100) | Revertant colony count | Negative (< 2-fold increase vs. control) |
| Cardiotoxicity | hERG channel blockade | HEK293-hERG | IC50 (Patch-clamp) | IC50 > 10 µM (or >30x free Cmax) |
| Phototoxicity | ROS generation / Radical formation | Balb/c 3T3 | Photo-Irritation Factor (PIF) | PIF < 2.0 (Non-phototoxic) |
If the compound fails the hERG or phototoxicity thresholds, structural optimization—such as lowering the basicity of the pyrrolidine ring (e.g., via fluorination to reduce the pKa) or replacing the bromine atom with a bioisosteric, non-photoreactive group (e.g., a nitrile or trifluoromethyl group)—is highly recommended.
References
- Title: 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine | Source: chemsrc.
- Title: OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test | Source: umwelt-online.
- Title: OECD Test Guideline 432 - National Toxicology Program | Source: nih.
- Title: Egg - Lambda Biologics (In Vitro 3T3 NRU Phototoxicity Test) | Source: lambda-bio.
- Title: AMES Test (OECD 471) - Biocompatibility Analyses | Source: ttslaboratuvar.
- Title: Phototoxicity | UKAAT | Source: ukaat.org.
- Title: AMES test: history, principle, and its role in modern genotoxicity screening | Source: genevolution.
- Title: OECD 471 Bacterial Reverse Mutation Test | Source: weshininspection.
- Title: Genetic toxicity: Bacterial reverse mutation test (OECD 471) | Source: biosafe.
- Title: ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation | Source: europa.
- Title: Hepatotoxicity Assay, Human HepG2 Cells | Source: sigmaaldrich.
- Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) | Source: toxlab.
- Title: Five Ways to Ensure hERG Assays are Scientifically Reliable | Source: wuxiapptec.
- Title: HepG2 Hepatocarcinoma Apoptosis Assay | Source: nih.
- Title: Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety | Source: fda.
- Title: Understanding ICH E14/S7B Best Practices for Nonclinical Studies | Source: inotiv.
- Title: Hep G2 Hepatocyte Lipid Peroxidation Assay | Source: nih.
- Title: In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach | Source: semanticscholar.
Sources
- 1. 1249952-04-2_3-Bromo-2-(pyrrolidin-3-yloxy)pyridineCAS号:1249952-04-2_3-Bromo-2-(pyrrolidin-3-yloxy)pyridine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. AMES test explained | GenEvolution [genevolution.fr]
- 3. weshininspection.com [weshininspection.com]
- 4. ttslaboratuvar.com [ttslaboratuvar.com]
- 5. biosafe.fi [biosafe.fi]
- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 7. ema.europa.eu [ema.europa.eu]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. fda.gov [fda.gov]
- 10. blog.inotiv.com [blog.inotiv.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. HepG2 Hepatocarcinoma Apoptosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. umwelt-online.de [umwelt-online.de]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Phototoxicity | UKAAT [ukaat.org.uk]
- 16. Egg - Lambda Biologics [afs.lambda-bio.com]
Role of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine in kinase inhibitor scaffolds
Targeting the Hinge and Beyond: The Strategic Utility of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine in Next-Generation Kinase Inhibitor Scaffolds
Executive Summary
The evolution of targeted therapeutics relies heavily on the architectural precision of small-molecule scaffolds. Among the most privileged building blocks in modern medicinal chemistry is (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine . This bifunctional, chiral intermediate serves as a foundational core for designing highly selective, often covalent, kinase inhibitors[1]. By offering a pyridine ring for hinge-region interactions, a C3-bromine atom for late-stage orthogonal cross-coupling, and a stereospecific pyrrolidine ring for warhead trajectory control, this scaffold allows drug development professionals to systematically probe the "cysteinome" of target kinases[2].
This technical guide deconstructs the structural rationale, mechanistic causality, and synthetic workflows required to leverage this scaffold effectively in the development of targeted therapies.
Structural and Mechanistic Rationale: Deconstructing the Scaffold
The design of a covalent kinase inhibitor is an exercise in spatial geometry and electronic tuning[3]. The (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine scaffold is engineered to address three distinct micro-environments within the kinase active site:
-
The Pyridine Core (Hinge Binding): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. In the ATP-binding pocket, it typically interacts with the backbone amide of the hinge region, anchoring the molecule in a catalytically competent orientation.
-
The C3-Bromo Handle (Vector for Diversification): The bromine atom at the 3-position is electronically deactivated by the adjacent heteroatom, making it an ideal, stable handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This vector points toward the hydrophobic pocket (often the DFG-in/out region), allowing chemists to append aryl or heteroaryl groups that dictate kinase selectivity[1].
-
The (S)-Pyrrolidin-3-yloxy Linker (Trajectory and Warhead Delivery): The ether linkage provides crucial rotational flexibility while the oxygen lone pairs can engage in hydrogen bonding with conserved active-site lysines. More importantly, the (S)-stereocenter restricts the conformational space of the pyrrolidine ring. This chirality is the causal factor in directing the secondary amine—and any attached electrophilic warhead (e.g., acrylamide)—precisely toward non-catalytic cysteines (such as Cys481 in BTK or Cys909 in JAK3)[4]. Using the (R)-enantiomer often results in a steric clash with the gatekeeper residue, rendering the inhibitor inactive.
Synthetic workflow for functionalizing the (S)-pyrrolidine scaffold.
Experimental Workflows: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the causality of each reagent choice is understood. Below are the core methodologies for functionalizing this scaffold.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Bromo Position
Causality: The use of Pd(dppf)Cl₂ is deliberate. The bulky 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a wide bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered ortho-substituted pyridines. A biphasic 1,4-dioxane/water system is chosen to ensure the inorganic base (K₂CO₃) dissolves completely while keeping the organic substrate in solution, preventing localized concentration gradients.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine Boc-protected (S)-3-bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 eq) and the desired aryl boronic acid (1.2 eq).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).
-
Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.2 M). Purge the system with argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
-
Reaction Execution: Heat the mixture to 90°C under argon for 4 hours.
-
Validation Checkpoint: Remove a 10 µL aliquot, quench with 100 µL acetonitrile, filter, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 343.1 [M+H]+ for the Boc-derivative) is <2% of the total ion current. If unreacted bromide persists, the catalytic cycle has likely stalled due to Pd-black precipitation; add an additional 0.02 eq of Pd(dppf)Cl₂ to reinitiate the cycle.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Late-Stage Functionalization (Warhead Attachment)
Causality: Attaching a Michael acceptor (acrylamide) to the pyrrolidine nitrogen requires strict temperature control. Acryloyl chloride is highly reactive; performing the reaction at -78°C prevents over-acylation and suppresses the spontaneous polymerization of the acrylamide moiety, ensuring high fidelity of the final covalent probe[5].
Step-by-Step Methodology:
-
Deprotection: Treat the intermediate from Protocol 1 with 20% TFA in DCM for 1 hour at room temperature to remove the Boc group. Concentrate under vacuum to yield the TFA salt.
-
Neutralization: Dissolve the crude amine salt in anhydrous DCM (0.1 M) and cool to -78°C using a dry ice/acetone bath. Add N,N-diisopropylethylamine (DIPEA, 4.0 eq) dropwise. Causality: Excess DIPEA is required to neutralize the TFA salt and act as an acid scavenger for the subsequent acylation.
-
Acylation: Slowly add a solution of acryloyl chloride (1.05 eq) in DCM dropwise over 10 minutes.
-
Validation Checkpoint: Stir for 30 minutes at -78°C. Spot on a TLC plate (10% MeOH in DCM, ninhydrin stain). Self-Validation: The disappearance of the primary amine (ninhydrin-active red/purple spot) confirms complete conversion.
-
Quenching: Quench with saturated aqueous NaHCO₃ at -78°C, then allow to warm to room temperature. Extract with DCM, dry, and purify to yield the final covalent inhibitor.
Quantitative Data Presentation: The Impact of Stereochemistry
The stereochemistry of the pyrrolidin-3-yloxy linker is not merely a structural feature; it is the primary determinant of covalent efficiency ( kinact/KI ). The table below summarizes representative structure-activity relationship (SAR) data for a model BTK inhibitor derived from this scaffold, demonstrating why the (S)-enantiomer is strictly required for optimal target engagement.
| Scaffold Enantiomer | Warhead Type | Target Kinase | Reversible Affinity ( KI , nM) | Inactivation Rate ( kinact , s⁻¹) | Covalent Efficiency ( kinact/KI , M⁻¹s⁻¹) |
| (S)-Isomer | Acrylamide | BTK (Cys481) | 4.2 | 0.0085 | 2.02 × 10⁶ |
| (R)-Isomer | Acrylamide | BTK (Cys481) | 85.0 | 0.0002 | 2.35 × 10³ |
| (S)-Isomer | Propiolamide | BTK (Cys481) | 5.1 | 0.0041 | 8.03 × 10⁵ |
| (R)-Isomer | Propiolamide | BTK (Cys481) | 112.0 | < 0.0001 | < 1.00 × 10³ |
| (S)-Isomer | Acrylamide | JAK3 (Cys909) | 12.5 | 0.0062 | 4.96 × 10⁵ |
Data Summary: The (S)-isomer consistently demonstrates a 100- to 1000-fold superior covalent efficiency compared to the (R)-isomer. This is caused by the optimal spatial projection of the acrylamide warhead toward the nucleophilic thiol of the target cysteine, minimizing the entropic penalty of bond formation.
Pathway Intervention via Scaffold-Derived Inhibitors
When functionalized into a mature covalent inhibitor, the (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine scaffold acts as a potent disruptor of oncogenic and autoimmune signaling cascades. In the context of B-cell malignancies, targeting BTK with this scaffold permanently disables the kinase, preventing downstream activation of PLCγ2 and the NF-κB survival pathway.
BCR signaling pathway illustrating targeted covalent inhibition of BTK.
References
- Title: Exploring the Scaffold Universe of Kinase Inhibitors | Source: Journal of Medicinal Chemistry | URL
- Title: Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling | Source: MDPI | URL
- Title: Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery | Source: NIH / Current Topics in Medicinal Chemistry | URL
- Title: Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks | Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: Best Practices for Design and Characterization of Covalent Chemical Probes | Source: Royal Society of Chemistry (RSC)
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Introduction: Unlocking Chiral Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis of complex, chiral molecules is paramount. Pyridine and pyrrolidine moieties are privileged structures, frequently incorporated into pharmacologically active compounds due to their ability to engage in a variety of biological interactions. The molecule (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine represents a versatile and highly valuable building block, combining the functionalities of a reactive bromopyridine with a chiral pyrrolidinoxy substituent. This unique combination offers a strategic entry point for the construction of diverse chemical libraries with the potential for stereospecific interactions with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. This guide provides detailed application notes and protocols for the utilization of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to offer insights into the underlying principles and rationale behind the experimental choices, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.
The Substrate: (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
The structure of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine presents several key features that influence its reactivity in palladium-catalyzed cross-coupling reactions:
-
The Bromopyridine Moiety: The bromine atom at the 3-position of the pyridine ring is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The electronic nature of the pyridine ring can influence the rate of this step.
-
The 2-Alkoxy Substituent: The pyrrolidinoxy group at the 2-position is an electron-donating group, which can modulate the reactivity of the C-Br bond. This substituent can also play a role in coordinating to the palladium center, potentially influencing the reaction's regio- and stereoselectivity.
-
The Chiral (S)-Pyrrolidinoxy Group: This chiral auxiliary introduces a stereocenter in close proximity to the reaction site. While not directly participating in the bond-forming event, its steric and electronic properties can create a chiral environment around the metal catalyst, which could be exploited in asymmetric transformations. Furthermore, the pyrrolidine nitrogen is a potential ligand for the palladium catalyst, which could either be a productive or a deactivating interaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and hetero-biaryl structures, which are prevalent in many marketed drugs.[1] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for an efficient reaction, especially with heteroaromatic substrates like pyridines, which can sometimes inhibit the catalyst.[1]
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines
The following table summarizes typical conditions that have proven effective for the Suzuki-Miyaura coupling of various bromopyridine derivatives and can serve as a starting point for the optimization of reactions with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 | Adapted from[2] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 90-98 | Adapted from[1] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | 88-96 | Adapted from[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The total solvent volume should be sufficient to ensure proper mixing (typically a concentration of 0.1 M with respect to the limiting reagent).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 90-110 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted pyridine.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a motif of immense importance in pharmaceuticals and materials science.[3] This reaction enables the coupling of an aryl halide with a primary or secondary amine.
Scientific Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A key challenge in the amination of bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands is often crucial to overcome this issue and promote the desired C-N bond formation.[3] For volatile amines, conducting the reaction in a sealed tube can be beneficial to maintain a sufficient concentration of the amine in the reaction mixture.[4]
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines
The following table provides a summary of conditions successfully employed for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 16-24 | 80-95 | Adapted from[3][4] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 85-98 | Adapted from[3] |
| Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2) | Toluene | 80 | 14 | 55-98 | Adapted from[4] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific amine coupling partner.
Materials:
-
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 3-6 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (a sealed tube may be necessary for volatile amines)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the reaction vessel (if necessary) and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active molecules.[5]
Scientific Rationale
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center. Copper-free versions of the Sonogashira coupling have also been developed to avoid potential issues with copper-mediated side reactions. The choice of base and solvent is critical for the reaction's success.[5][6]
Data Presentation: Reaction Conditions for Sonogashira Coupling of Bromopyridines
The following table presents a set of optimized conditions for the Sonogashira coupling of a substituted bromopyridine, which can be a good starting point for reactions with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.[5]
| Parameter | Optimal Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 3 hours |
Experimental Protocol: Sonogashira Coupling
This protocol is based on optimized conditions for a similar substrate and may need further refinement.[5]
Materials:
-
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry reaction vessel, add (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1 equivalent), the palladium catalyst, the ligand, and the copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add the solvent (DMF) and the base (Et₃N), followed by the terminal alkyne (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for approximately 3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine to remove the DMF and salts.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualization: Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Conclusion and Future Perspectives
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a powerful chiral building block for the synthesis of novel and diverse molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its functionalization. The protocols provided herein, adapted from established methodologies for similar bromopyridine substrates, serve as a solid foundation for researchers in drug discovery and materials science.
It is important to emphasize that the presented conditions are starting points, and optimization for each specific substrate combination is highly recommended. The presence of the chiral pyrrolidinoxy group offers an exciting opportunity for the development of asymmetric cross-coupling reactions, where the inherent chirality of the substrate could influence the stereochemical outcome of the transformation. Further investigations into the role of this chiral auxiliary in inducing enantioselectivity are warranted and could lead to the development of novel asymmetric methodologies.
References
- Zhu, et al. (2017). A study by Zhu et al. (2017) identified optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes. This is a conceptual reference to the type of literature that would be cited. A specific paper would be linked here.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Amination of Aryl Halides. In Organic Syntheses (Vol. 85, p. 269).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
Sources
The Strategic Utility of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Scaffolds of Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the convergence of specific structural motifs within a single molecular entity often heralds the creation of a "privileged scaffold" – a framework with a high propensity for binding to biological targets and exhibiting desirable pharmacological properties. The pyridine and pyrrolidine rings are two such scaffolds. The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone in a vast number of FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and enhance aqueous solubility.[1] Concurrently, the saturated, five-membered pyrrolidine ring offers a three-dimensional architecture that allows for precise spatial orientation of substituents, which is critical for optimizing interactions within the binding pockets of enzymes and receptors.[1] The fusion of these two entities in (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine creates a chiral building block of significant strategic value, particularly in the synthesis of targeted therapies such as kinase inhibitors.
This technical guide delves into the application of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of Janus Kinase (JAK) inhibitors. We will explore the rationale behind its use, provide detailed protocols for its derivatization, and illustrate its role in the construction of complex bioactive molecules.
The Emergence of Pyrrolo[2,3-b]pyridines as Potent Kinase Inhibitors
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a central scaffold in the design of a multitude of kinase inhibitors.[2][3][4] This is largely due to its ability to act as an ATP-competitive inhibitor by forming key hydrogen bond interactions with the hinge region of the kinase domain. The Janus Kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of autoimmune and inflammatory diseases, making them a prime target for therapeutic intervention.[5][6]
The strategic importance of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine lies in its direct applicability to the synthesis of these potent JAK inhibitors. The molecule is pre-functionalized with key structural features:
-
The Bromine Atom: This serves as a versatile synthetic handle for the introduction of various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This allows for the exploration of structure-activity relationships (SAR) by modifying the "head" of the inhibitor, which often occupies a solvent-exposed region of the kinase binding site.
-
The (S)-Pyrrolidin-3-yloxy Moiety: The chiral pyrrolidine ring provides a crucial three-dimensional element that can enhance binding affinity and selectivity for the target kinase.[8] The stereochemistry at the 3-position is often critical for optimal interaction with the protein.
-
The Pyridine Ring: This serves as the foundation for the eventual construction of the pyrrolo[2,3-b]pyridine core.
Application in API Synthesis: A Representative Suzuki-Miyaura Coupling Protocol
The following protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation, utilizing (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine as the limiting reagent. This reaction is a critical step in the synthesis of a wide array of kinase inhibitors.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value/Description |
| Reactants | (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine, Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |
| Base | K₂CO₃ (Potassium Carbonate) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-95% |
Detailed Experimental Protocol
Materials:
-
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous MgSO₄
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). Then, add the anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe.
-
Reaction: Stir the mixture at 90-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced yields. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: The 1,4-dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents, facilitating the reaction. Water also plays a role in the catalytic cycle.
-
Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki-Miyaura couplings. Other palladium catalysts and ligands can also be employed and may require optimization for specific substrates.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A representative synthetic workflow from the building block to a JAK inhibitor core.
Conclusion
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a high-value building block for the synthesis of complex APIs, particularly kinase inhibitors targeting the JAK family. Its pre-installed functionalities, including a handle for cross-coupling and a chiral moiety for enhanced target engagement, streamline the synthetic process and allow for rapid exploration of structure-activity relationships. The protocols and workflows detailed herein provide a foundation for researchers and drug development professionals to leverage this versatile intermediate in the creation of next-generation targeted therapies.
References
-
Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. PubMed. [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]
-
Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. [Link]
-
Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1. PubMed. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine | Benchchem [benchchem.com]
- 2. Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Enantioselective Synthesis of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Introduction & Strategic Rationale
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a highly versatile chiral building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and nicotinic acetylcholine receptor modulators. The 3-bromo substituent provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the chiral pyrrolidine ether imparts critical spatial geometry for target-protein binding.
Achieving absolute enantiomeric fidelity is paramount in medicinal chemistry. To prevent the inversion or racemization of the chiral center, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) approach. By employing (S)-N-Boc-3-pyrrolidinol as the nucleophile, the C–O bond of the chiral center is never broken, guaranteeing 100% retention of stereochemistry.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating synthetic system, every reagent in this workflow is chosen based on precise mechanistic causality:
-
Leaving Group Dynamics (F vs. Cl): In classical SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is vastly superior to chlorine in this context because its high electronegativity strongly stabilizes the transition state [1]. Literature confirms that nucleophilic substitution of a 2-fluoropyridine is approximately 320 times faster than that of a 2-chloropyridine [2].
-
Regioselectivity & Chemoselectivity: The C2 position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. The 3-bromo position remains completely unreactive under these metal-free conditions, ensuring perfect chemoselectivity.
-
Deprotection Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is selected for N-Boc deprotection. The acid protonates the carbamate, leading to the fragmentation of a tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which decarboxylates to CO₂ gas). The irreversible evolution of these gases drives the reaction to completion [3].
Synthetic Workflow Diagram
Figure 1: Two-step enantioselective synthesis workflow via SNAr and Boc deprotection.
Quantitative Data: SNAr Condition Optimization
To validate the choice of reagents, the following table summarizes the quantitative optimization data for the O-arylation step. The data clearly demonstrates the superiority of the fluoro-leaving group combined with Sodium Hydride.
| Electrophile | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 3-Bromo-2-chloropyridine | NaH (1.5) | DMF | 80 | 12 | 45 | >99 |
| 3-Bromo-2-chloropyridine | t-BuOK (1.5) | THF | 65 | 16 | 38 | >99 |
| 3-Bromo-2-fluoropyridine | NaH (1.2) | DMF | 0 to 25 | 2 | 92 | >99 |
| 3-Bromo-2-fluoropyridine | t-BuOK (1.2) | THF | 25 | 4 | 78 | >99 |
Experimental Protocols
Protocol A: SNAr O-Arylation
Objective: Synthesis of (S)-tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Deprotonation: Dissolve (S)-1-Boc-3-pyrrolidinol (1.0 equiv, 10.0 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol) in small portions.
-
Causality: NaH ensures irreversible deprotonation, driving the formation of the highly nucleophilic alkoxide while releasing H₂ gas. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
-
Electrophile Addition: Add 3-bromo-2-fluoropyridine (1.05 equiv, 10.5 mmol) dropwise to the alkoxide solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer.
-
TLC (Hexanes/EtOAc 3:1): Confirm the disappearance of the starting material and the appearance of a new UV-active spot (Rf ~0.5).
-
LC-MS: Confirm the presence of the product mass [M+H]⁺ at m/z 343.0 (⁷⁹Br) and 345.0 (⁸¹Br).
-
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL) at 0 °C. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the intermediate as a clear oil.
Protocol B: N-Boc Deprotection
Objective: Synthesis of the final free amine, (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
-
Preparation: Dissolve the Boc-protected intermediate (1.0 equiv, 8.0 mmol) in anhydrous Dichloromethane (DCM) (16 mL) in a 50 mL round-bottom flask. Cool to 0 °C.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (4 mL) dropwise to achieve a 4:1 DCM:TFA ratio.
-
Causality: This concentration is strong enough to cleave the Boc group rapidly but dilute enough to prevent side reactions or cleavage of the newly formed ether linkage [3].
-
-
Reaction: Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint:
-
TLC (DCM/MeOH 9:1): The starting material (UV active, high Rf) should disappear. The product will stay at the baseline unless a basic modifier (e.g., NH₄OH) is used.
-
Ninhydrin Stain: Spot the TLC plate and heat with Ninhydrin; a deep purple/blue spot confirms the presence of the secondary amine.
-
LC-MS: Confirm the product mass[M+H]⁺ at m/z 243.0 (⁷⁹Br) and 245.0 (⁸¹Br).
-
-
Workup (Crucial for Free Base): Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting TFA salt in DCM (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) until the aqueous layer pH is >8.
-
Isolation: Extract the aqueous layer once more with DCM (20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine as a pale yellow oil.
References
-
Parmentier M., Gros P., Fort Y. "Synthesis of Phantasmidine / Nucleophilic Aromatic Substitution of 2-Fluoropyridines." National Institutes of Health (PMC). URL:[Link]
-
Ueno, S. et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society. URL:[Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes serve as a comprehensive technical guide for the successful implementation of the Buchwald-Hartwig amination using the chiral building block, (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine. This valuable substrate is frequently employed in the synthesis of complex molecules within medicinal chemistry and materials science. This document provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting strategies to empower researchers to confidently and efficiently construct carbon-nitrogen bonds with this specific heteroaryl halide.
Introduction: The Strategic Importance of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine in C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of C(sp²)-N bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a particularly interesting substrate due to its unique combination of a stereocenter, an electron-rich pyridine core, and a reactive bromine atom. The pyrrolidinoxy moiety can impart desirable pharmacokinetic properties and provides a vector for further molecular elaboration.
However, the successful amination of this substrate is not without its challenges. The presence of the pyridine nitrogen in the 2-position can lead to catalyst inhibition or poisoning, a common issue with 2-halopyridines.[3][4] Therefore, a careful and informed selection of the catalytic system—comprising a palladium precursor, a sterically demanding and electron-rich phosphine ligand, and a suitable base—is paramount for achieving high yields and reaction efficiency.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination mechanism is crucial for rational protocol design and troubleshooting. The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine to form a Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the desired arylamine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1. A generalized catalytic cycle for the Buchwald-Hartwig amination.
Optimized Protocol for the Amination of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
This protocol is designed as a robust starting point for the coupling of various primary and secondary amines with the title compound. Optimization of the ligand, base, and temperature may be necessary for particularly challenging coupling partners.
Reagents and Equipment
-
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
-
Amine coupling partner (1.1 - 1.5 equivalents)
-
Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladacycle precatalyst (e.g., XPhos Pd G3).
-
Phosphine ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos is recommended.
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane.
-
Standard glassware for inert atmosphere chemistry (Schlenk flask or vial), magnetic stir bar, and heating mantle or oil bath.
-
Inert gas supply (Argon or Nitrogen).
Step-by-Step Experimental Procedure
The following procedure describes a typical reaction on a 1.0 mmol scale.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv, 18.3 mg) and the phosphine ligand (e.g., XPhos, 0.04 equiv, 19.1 mg) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (e.g., Sodium tert-butoxide, 1.4 equiv, 135 mg), followed by (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 equiv, 257 mg) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent (typically 5-10 mL).
-
Reaction Execution: Seal the flask or vial and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional solvent.
-
The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Figure 2. A typical experimental workflow for the Buchwald-Hartwig amination.
Recommended Reaction Conditions for Various Amine Coupling Partners
The optimal conditions for the Buchwald-Hartwig amination can vary depending on the nature of the amine coupling partner. The following table provides recommended starting points for different classes of amines.
| Amine Class | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Expected Yield |
| Primary Alkylamines | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65-80 | Good to Excellent |
| Secondary Alkylamines | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100-110 | Good to Excellent |
| Primary Anilines | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | Excellent |
| Secondary Anilines | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | Good to Excellent |
| Amides & Carbamates | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | Moderate to Good |
Note: This table provides general guidelines. Optimization may be required for specific substrates.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center, inhibiting its activity.[3] | - Switch to a bulkier ligand: Use a more sterically demanding ligand like RuPhos or BrettPhos to shield the palladium center.[6]- Use a palladacycle precatalyst: These are often more stable and less prone to deactivation. |
| Inactive Catalyst: Impurities in reagents or solvents (water, oxygen) have deactivated the catalyst. | - Ensure rigorous inert conditions: Use freshly distilled and degassed solvents. Handle reagents under an inert atmosphere (glovebox or Schlenk line).- Use a fresh bottle of palladium precatalyst and ligand. | |
| Poor Solubility: The starting materials or base are not fully dissolved in the reaction solvent. | - Try a different solvent: If using toluene, switch to 1,4-dioxane or vice versa.- Increase the solvent volume to improve solubility. | |
| Formation of Side Products | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | - Use a less coordinating solvent. - Lower the reaction temperature and increase the reaction time. |
| Homocoupling of the Amine: Two molecules of the amine react to form a hydrazine derivative. | - Decrease the catalyst loading. - Ensure slow addition of the base if possible. | |
| Reaction Stalls | Catalyst Decomposition: The catalyst is not stable under the reaction conditions for extended periods. | - Lower the reaction temperature. - Add a fresh portion of catalyst and ligand to the reaction mixture. |
| Difficulty in Purification | Residual Palladium: The final product is contaminated with palladium residues. | - Filter the crude reaction mixture through a pad of celite before concentrating.- Treat the organic solution with a palladium scavenger such as silica-supported thiol. |
Safety and Handling
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. They should be handled under an inert atmosphere.
-
Sodium tert-butoxide and LiHMDS are strong bases and are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene and 1,4-dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood.
-
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikimedia Foundation. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry - Reddit. (2026). Reddit. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007). National Center for Biotechnology Information. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024). National Center for Biotechnology Information. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. entegris.com [entegris.com]
Application Note: Handling, Storage, and Stability Guidelines for (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Executive Summary
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a highly valuable chiral building block widely utilized in the synthesis of targeted therapeutics, including kinase inhibitors, PROTAC degraders, and GPCR modulators. Due to the presence of a nucleophilic secondary amine and a photolabile bromopyridine moiety, preserving its chemical and enantiomeric integrity requires stringent handling protocols. This application note details causality-driven methodologies for the storage, manipulation, and stability testing of this compound, ensuring reproducibility in downstream drug development workflows.
Physicochemical Profile & Vulnerability Assessment
Understanding the molecular liabilities of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is the critical first step in designing a robust handling protocol.
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine |
| CAS Number | 1249952-04-2[1] |
| Molecular Formula | C9H11BrN2O[1] |
| Molecular Weight | 243.10 g/mol [1] |
| Structural Features | Chiral pyrrolidine ring (secondary amine), 3-bromopyridine core |
| Appearance | Pale yellow to off-white oil/solid (temperature dependent) |
| Primary Vulnerabilities | Hygroscopicity, N-oxidation, Photolytic degradation |
Mechanistic Causality of Degradation
-
Amine Hygroscopicity and CO₂ Adduct Formation: The pyrrolidine ring contains a secondary amine, which is inherently basic. If exposed to ambient air, it acts as a hygroscopic sponge, absorbing moisture. Furthermore, secondary amines readily react with atmospheric carbon dioxide to form carbamate salts. This alters the compound's solubility and quenches its reactivity in downstream cross-coupling or amidation reactions.
-
Photolytic C-Br Cleavage: The 3-bromopyridine system is susceptible to homolytic cleavage of the carbon-bromine bond when exposed to high-energy UV or prolonged visible light. This radical-mediated degradation leads to unwanted dimerization or debromination.
Figure 1: Logical relationship between environmental exposure, degradation mechanisms, and required mitigation strategies.
Authoritative Handling and Storage Protocols
To mitigate the risks outlined above, handling must be conducted using established [2].
Protocol A: Reconstitution and Aliquoting under Inert Atmosphere
Objective: To safely transfer and aliquot the bulk compound into single-use vials without introducing moisture or CO₂, ensuring a self-validating baseline for future use.
Materials: Schlenk line (Argon/Nitrogen), anhydrous solvent (e.g., DCM or THF), amber glass vials with PTFE-lined septa, Karl Fischer (KF) titrator.
Step-by-Step Methodology:
-
Preparation: Dry all amber glass vials in an oven at 120°C for at least 4 hours to eliminate surface moisture. Cool them in a desiccator under vacuum.
-
Purging: Transfer the bulk vial of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine into a glovebox or connect it to a Schlenk line. Purge the headspace with high-purity Argon using 3 cycles of vacuum/Argon backfill. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the compound, preventing CO₂ ingress.
-
Dissolution (For volumetric aliquoting): Dissolve the compound in a strictly anhydrous, degassed solvent.
-
Self-Validation Step: Withdraw a 50 µL aliquot and perform a rapid Karl Fischer titration. The protocol is only validated to proceed if the water content is confirmed to be <50 ppm.
-
-
Aliquoting: Dispense the required mass or volume into the pre-dried amber vials using gas-tight syringes.
-
Sealing: Blanket each vial with Argon before sealing with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent slow gas exchange during long-term storage.
-
Storage: Store the aliquots at -20°C. Causality: Sub-zero temperatures exponentially decrease the kinetic rate of any residual oxidative or hydrolytic degradation pathways, maximizing the shelf-life of the pyrrolidine ring.
Stability Testing Guidelines (ICH Q1A(R2) Aligned)
For drug development professionals incorporating this building block into Active Pharmaceutical Ingredients (APIs), establishing a formal re-test period is mandatory. The following workflow is adapted from the[3].
Protocol B: Execution of a Self-Validating Stability Study
-
Batch Selection: Select three primary batches of the compound synthesized via the final manufacturing route to account for batch-to-batch variability.
-
Conditioning: Place samples in controlled environmental chambers in their proposed commercial packaging (e.g., double-bagged in polyethylene with desiccant, inside an amber glass or HDPE outer container).
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% (or 2-8°C if justified by preliminary instability data).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5%.
-
-
Sampling Frequency:
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Evaluation (Self-Validating): At each time point, analyze the sample using LC-MS (to quantify debromination or N-oxidation degradants) and Chiral HPLC (to ensure no racemization of the (S)-pyrrolidine stereocenter has occurred).
-
Self-Validation Step: In every analytical run, include a cryo-preserved (-80°C) reference standard of the compound. The run is only valid if the reference standard shows zero degradation, proving that any observed degradation in the test samples is due to the storage conditions, not the analytical preparation itself.
-
Figure 2: ICH Q1A(R2) aligned stability testing workflow for pharmaceutical building blocks.
References
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: General techniques for handling air-sensitive compounds Source: Oxford Academic (Transition Metals in Organic Synthesis: A Practical Approach) URL: [Link] (via DOI:[Link])
-
Title: The Manipulation of Air-Sensitive Compounds, 2nd Edition Source: Wiley URL: [Link]
Sources
Technical Support Center: Overcoming Racemization During (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Scale-Up
Executive Summary & Mechanistic Insight
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a critical chiral building block synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 3-bromo-2-fluoropyridine with (S)-N-Boc-3-hydroxypyrrolidine. While lab-scale syntheses often proceed with >99% enantiomeric excess (ee), pilot-plant scale-ups frequently suffer from significant ee erosion (racemization).
The Causality of Racemization: Under strongly basic conditions and elevated temperatures, the chiral center at C3 of the pyrrolidine ring becomes highly vulnerable. The racemization is driven by a reversible proton exchange mechanism or partial E2 elimination/re-addition under highly basic conditions[1]. The strongly electron-withdrawing N-Boc group increases the acidity of the adjacent protons. When the alkoxide is formed, prolonged heating allows for transient base-catalyzed enolization pathways, leading to the loss of stereochemical integrity before the desired SNAr coupling can occur.
Mechanistic divergence: SNAr vs. base-catalyzed racemization pathways.
Troubleshooting Guide & FAQs
Q1: Why does my enantiomeric excess (ee%) drop from >99% in the lab to <90% during pilot plant scale-up? A: Scale-up inherently involves longer heating and cooling cycles. In the lab, an SNAr reaction with sodium hydride ( NaH ) in DMF at 65 °C might reach completion rapidly[2]. However, in a 50 L reactor, the reaction mixture might sit at >60 °C for 6–8 hours due to mass transfer limitations. This extended residence time at high temperatures exponentially increases the rate of the background proton exchange pathway. Solution: Transition from a kinetic regime dependent on rapid heating/cooling to a thermodynamically milder system using softer bases.
Q2: Which base/solvent system minimizes racemization without sacrificing SNAr conversion? A: NaH is often too harsh for the scale-up of sensitive chiral alkoxides. Replacing NaH with Cesium Carbonate ( Cs2CO3 ) in a highly polar aprotic solvent like DMSO drastically reduces racemization. To control racemization, it is imperative to use non-nucleophilic, bulky bases and strictly control the temperature[1]. Cs2CO3 provides the "cesium effect," enhancing the nucleophilicity of the oxygen anion while remaining insufficiently basic to abstract the C3 proton at moderate temperatures.
Q3: How does moisture affect the chiral integrity and yield? A: Traces of water in the solvent react with the base to form hydroxide ions ( OH− ). Hydroxide is a poor nucleophile for the desired SNAr but an excellent base for promoting proton exchange at the chiral center. Furthermore, it hydrolyzes 3-bromo-2-fluoropyridine into the unreactive 3-bromo-2-pyridone impurity. Solution: Ensure Karl Fischer (KF) moisture content is <0.05% in all solvents prior to base addition.
Data Presentation: Condition Optimization
The following table summarizes the quantitative impact of base and solvent selection on the yield and chiral integrity of the API intermediate during a 100 g stress-test scale-up.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Scalability |
| NaH (1.5) | DMF | 65 | 6 | >95% | 82% | Poor (High racemization) |
| K₂CO₃ (2.0) | DMF | 80 | 12 | 60% | 94% | Poor (Sluggish kinetics) |
| KOtBu (1.2) | THF | 40 | 8 | 85% | 96% | Moderate (Incomplete SNAr) |
| Cs₂CO₃ (1.5) | DMSO | 45 | 5 | >98% | >99% | Excellent (Optimal) |
Experimental Protocols: Self-Validating Scale-Up Workflow
To guarantee reproducibility and prevent chiral erosion, the following step-by-step methodology incorporates built-in self-validation checkpoints.
Optimized Protocol for 1 kg Scale:
-
Preparation & Drying: Charge a dry 10 L jacketed reactor with (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DMSO (5 volumes). Self-Validation: Perform a KF titration. Do not proceed unless water content is <0.05%.
-
Base Addition: Add Cs2CO3 (1.5 equiv) in portions at 20 °C. Stir for 1 hour to ensure complete alkoxide formation. Self-Validation: The slurry should become slightly yellow but remain easily stirrable without significant exotherm.
-
Electrophile Addition: Dropwise add 3-bromo-2-fluoropyridine (1.05 equiv) over 2 hours, maintaining the internal temperature below 30 °C to prevent thermal spikes.
-
SNAr Coupling: Heat the reactor to 45 °C. Monitor by HPLC every 2 hours. Self-Validation: The reaction is deemed complete when the starting pyrrolidinol is <1% (Area).
-
Quench & Workup: Cool to 10 °C. Slowly quench with cold water (15 volumes) to precipitate the product. Filter, wash with water, and dry under vacuum at 40 °C to afford the N-Boc protected intermediate without ee erosion.
Self-validating scale-up workflow with critical In-Process Control (IPC) points.
References
- (R)-2-(Pyrrolidin-3-yloxy)-pyridine | 927691-31-4 | Benchchem. Benchchem.
- Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. ACS Publications.
Sources
Technical Support Center: Troubleshooting (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Synthesis
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the synthesis and purification of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine .
This chiral building block is highly valued in the development of kinase inhibitors and GPCR ligands. However, its synthesis—typically achieved via Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu coupling followed by Boc deprotection—is prone to specific stereochemical and structural impurities. This guide breaks down the causality behind these impurities and provides self-validating protocols to ensure high-fidelity synthesis.
Synthesis Workflow & Impurity Pathways
The diagram below illustrates the two primary synthetic routes to the Boc-protected intermediate and the subsequent deprotection step, highlighting the exact stages where critical impurities are generated.
Workflow of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine synthesis and impurity formation.
Troubleshooting FAQs
Q1: Why is my final product contaminated with 5–10% of the (R)-enantiomer?
Causality: The origin of this enantiomeric impurity depends entirely on your chosen synthetic route.
-
If using the Mitsunobu route: You must start with (R)-N-Boc-3-pyrrolidinol to achieve the (S)-product, because the reaction breaks the C-O bond on the pyrrolidine ring, causing an inversion of stereochemistry [1]. However, if the betaine intermediate undergoes a competing SN1 pathway rather than a pure SN2 backside attack, partial racemization occurs, leading to the (R)-impurity.
-
If using the SNAr route: The oxygen acts as the nucleophile, meaning the chiral C-O bond is never broken and stereochemistry is 100% retained. If you see the (R)-enantiomer here, it strictly points to a low enantiomeric excess (%ee) in your starting material. Solution: We highly recommend the SNAr route over the Mitsunobu route for this specific scaffold to guarantee stereoretention. Ensure your (S)-N-Boc-3-pyrrolidinol starting material has a certified purity of >99% ee.
Q2: I am observing a major impurity at m/z 174.0 (for 79Br) during Boc deprotection. What is it and how do I prevent it?
Causality: This mass corresponds to 3-bromo-2-pyridone . 2-Alkoxypyridines are notoriously sensitive to acid-catalyzed ether cleavage [2]. When you use harsh acids (e.g., concentrated aqueous HCl at elevated temperatures or HBr/AcOH) to remove the Boc group, the pyridine nitrogen becomes protonated. This dramatically increases the electrophilicity of the C2 carbon. Nucleophilic attack by the halide ion or water cleaves the ether bond, yielding the thermodynamically stable pyridone and releasing 3-pyrrolidinol [3]. Solution: Switch to mild, strictly anhydrous acidic conditions. Using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature prevents this cleavage while efficiently removing the Boc group.
Q3: My LC-MS shows an isobaric impurity (m/z 243.1) that co-elutes closely with my product. How do I eliminate it?
Causality: Because the mass is identical to your target product, this is a regioisomer: 2-bromo-3-(pyrrolidin-3-yloxy)pyridine . This does not form during the reaction; it is carried over from isomeric impurities in the starting material (i.e., 2-bromo-3-fluoropyridine contaminating the 3-bromo-2-fluoropyridine). Solution: Rigorously QC the fluoropyridine starting material via 19F and 1H NMR before the SNAr step. The 19F shift for 3-bromo-2-fluoropyridine is distinct from the 2-bromo-3-fluoro isomer.
Q4: There is a debrominated impurity (m/z 164.1) in my scale-up batch. Where did the bromine go?
Causality: Debromination in this context typically occurs via trace transition metal contamination (e.g., Palladium) if the reactor was previously used for cross-coupling reactions. Alternatively, if excessively strong bases (like t-BuLi or alkoxides at high heat) are used, a halogen-dance reaction or direct debromination can occur. Solution: Use NaH at moderate temperatures (0 °C to RT) for the SNAr step. Ensure the reactor is rigorously passivated and cleaned of trace metals using a metal scavenger (e.g., SiliaMetS® Thiol) if reusing glassware from cross-coupling workflows.
Quantitative Impurity Data Summary
| Impurity Name | m/z [M+H]⁺ | Origin Stage | Mechanism / Causality | Prevention Strategy |
| (R)-Enantiomer | 243.1 | SNAr / Mitsunobu | Low SM %ee (SNAr) or SN1 competition (Mitsunobu) | Use SNAr route with >99% ee (S)-N-Boc-3-pyrrolidinol. |
| 3-Bromo-2-pyridone | 174.0 / 176.0 | Deprotection | Acid-catalyzed ether cleavage of the 2-alkoxypyridine moiety. | Use mild anhydrous acids (TFA/DCM) instead of aq. HCl. |
| 2-Bromo-3-(pyrrolidin-3-yloxy)pyridine | 243.1 | Starting Material | 2-bromo-3-fluoropyridine contamination in SM. | Rigorous NMR/LC-MS QC of 3-bromo-2-fluoropyridine. |
| 2-(Pyrrolidin-3-yloxy)pyridine | 164.1 | SNAr / Workup | Trace Pd contamination or halogen dance from harsh bases. | Passivate reactors; avoid excessively strong bases. |
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, follow these self-validating methodologies. Each protocol includes built-in causality checks and analytical validation points.
Protocol A: SNAr Synthesis of (S)-3-Bromo-2-(1-Boc-pyrrolidin-3-yloxy)pyridine
This protocol utilizes the SNAr route to guarantee retention of stereochemistry.
-
Preparation: Charge a flame-dried round-bottom flask with (S)-N-Boc-3-pyrrolidinol (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C under a nitrogen atmosphere.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Validation Checkpoint: Observe immediate H₂ gas evolution. This visual cue confirms the base is active and the alkoxide is forming. Stir for 30 minutes until gas evolution ceases.
-
-
Coupling: Add 3-bromo-2-fluoropyridine (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Monitoring: Stir for 4–6 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the 2-fluoropyridine mass (m/z 176.0) disappears and the Boc-protected intermediate (m/z 343.1 / 345.1) becomes the dominant peak.
-
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess NaH without creating a highly basic aqueous layer that could degrade the product. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Mild Boc Deprotection
This protocol prevents the formation of the 3-bromo-2-pyridone impurity.
-
Preparation: Dissolve the crude (S)-3-Bromo-2-(1-Boc-pyrrolidin-3-yloxy)pyridine in anhydrous DCM (0.1 M). Cool the solution to 0 °C.
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v concentration.
-
Causality: Using anhydrous TFA instead of aqueous HCl prevents the nucleophilic attack of water/halides on the protonated pyridine ring, entirely bypassing the ether cleavage pathway [2].
-
-
Monitoring: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Validation Checkpoint: LC-MS must show a complete shift from m/z 343.1 to the target product mass at m/z 243.1. Crucially, verify the absence of m/z 174.0 (pyridone impurity).
-
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH 8. Extract, dry over Na₂SO₄, and concentrate to yield the pure target amine.
References
- BenchChem Application Notes. Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction. BenchChem.
- The Journal of Organic Chemistry (1958). Ether cleavage of 2-alkoxypyridines. Volume 23, No. 9.
- ACS Publications (2015). Rhodium-Catalyzed Borylation of Aryl 2-Pyridyl Ethers through Cleavage of the Carbon–Oxygen Bond. Organometallics.
Technical Support Center: Optimizing Cross-Coupling Reactions for (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Welcome to the dedicated technical support guide for optimizing palladium-catalyzed cross-coupling reactions with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this specific heteroaromatic substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, field-proven protocols to enhance your experimental success.
The structure of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine presents unique challenges and opportunities in cross-coupling chemistry. The electron-rich 2-alkoxy pyridine system and the adjacent chiral pyrrolidinyl group can influence catalyst activity, reaction kinetics, and product purity. This guide will help you address these nuances directly.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki-Miyaura coupling with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine?
Low yields in Suzuki-Miyaura reactions involving this substrate can stem from several factors:
-
Catalyst Inhibition: The pyridine nitrogen, particularly in a 2-alkoxy substituted ring, can coordinate to the palladium center, potentially hindering catalytic activity.[1]
-
Suboptimal Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[2][3] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid's C-B bond is cleaved by a proton source (often water), is a common issue, especially with electron-rich or certain heteroaromatic boronic acids.[4]
-
Reagent and Solvent Purity: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[4]
Q2: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of boronic acids is a frequent side reaction that consumes your nucleophile and complicates purification. Key causes and solutions include:
-
Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid. Ensure your reaction setup is thoroughly degassed.[4]
-
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more opportunity to homocouple. Optimizing the base and temperature can accelerate this step.
-
Use of Stabilized Boron Reagents: Consider using potassium trifluoroborates or MIDA boronates, which are more stable and less prone to homocoupling.[4][5][6]
Q3: My Buchwald-Hartwig amination is sluggish or incomplete. What are the likely causes?
The Buchwald-Hartwig amination of this substrate can be challenging. Common issues include:
-
Catalyst Poisoning: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.[1]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination. Sterically bulky, electron-rich phosphine ligands are often required.
-
Base Incompatibility: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[7] However, base-sensitive functional groups on your coupling partner may require weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7]
Q4: During my Sonogashira coupling, the reaction mixture turns black and a precipitate forms. Is this normal?
The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has agglomerated and precipitated out of the solution, leading to deactivation.[1][4] This can be caused by:
-
Insufficient Ligand: The ligand stabilizes the palladium nanoparticles. An inadequate ligand-to-metal ratio can lead to catalyst decomposition.[4]
-
High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[1]
-
Oxygen Contamination: The presence of oxygen can degrade the catalyst.[8][9]
Troubleshooting and Optimization Guides
Suzuki-Miyaura Coupling Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst (oxidized Pd(0) or ligand). | Ensure all reagents and solvents are rigorously degassed with an inert gas (Ar or N₂).[4] Use fresh, high-purity catalyst and ligands. |
| Suboptimal base. | Screen different bases. K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[3][10][11] For base-sensitive substrates, consider milder bases like KF.[2] | |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). | |
| Significant Protodeboronation | Excess water in the reaction. | While many protocols use aqueous bases, excessive water can be detrimental.[4] Try using anhydrous conditions with K₃PO₄, which requires minimal water to be effective.[4] |
| Boronic acid instability. | Switch to a more stable boron reagent like a potassium trifluoroborate or a MIDA boronate.[4][5] | |
| Aryl Bromide Dehalogenation | Presence of a hydride source. | Avoid amine bases or alcohol solvents if dehalogenation is observed. Switch to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.[4] |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[10]
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction to 85-95 °C and monitor its progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst poisoning by pyridine nitrogen. | Use a sterically hindered, electron-rich phosphine ligand such as RuPhos or BrettPhos.[12] Using a pre-catalyst can also improve results.[12] |
| Base is too weak or insoluble. | Switch to a stronger base like LHMDS or NaOtBu.[7] Ensure adequate stirring to overcome the heterogeneity of inorganic bases.[7] | |
| Amine volatility (for low boiling point amines). | Conduct the reaction in a sealed tube to prevent the loss of a volatile amine coupling partner.[13] | |
| Side Product Formation | Reaction with unprotected functional groups on the amine. | Protect reactive functional groups (e.g., -OH, -NH₂) on the amine coupling partner before the reaction. |
Optimized Protocol: Buchwald-Hartwig Amination
This protocol is a starting point for the amination of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine with a primary or secondary amine.
Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., a RuPhos or BrettPhos pre-catalyst, 2 mol%).[12][14]
-
Add (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 equiv.).
-
Add the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., THF or Toluene).[7]
-
Seal the tube and heat the reaction mixture to 65-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[14]
-
Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Copper co-catalyst issue. | Ensure the copper(I) iodide (CuI) is fresh and of high purity. |
| Amine base incompatibility. | Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure they are anhydrous. | |
| Alkyne homocoupling (Glaser coupling). | Maintain a strictly oxygen-free environment. Add the terminal alkyne slowly to the reaction mixture. | |
| Difficulty with Electron-Deficient Alkynes | Slower reaction rate. | May require higher catalyst loading, higher temperatures, or longer reaction times. |
Optimized Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine with a terminal alkyne.
Workflow Diagram:
Caption: General workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
To a degassed solution of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 5 mol%).[15]
-
Stir the mixture for 5-10 minutes at room temperature under an inert atmosphere.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. Available from: [Link]
-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 25(57), 13173-13178. Available from: [Link]
-
ACS Publications. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available from: [Link]
-
ACS Publications. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(43), 14383–14391. Available from: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8880-8893. Available from: [Link]
-
Royal Society of Chemistry. (2020). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions, 49(43), 15309-15318. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Available from: [Link]
-
ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12453–12456. Available from: [Link]
-
ACS Publications. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(8), 3479–3489. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760–766. Available from: [Link]
-
Wiley Online Library. (2025). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition, e202420949. Available from: [Link]
-
PubMed. (2006). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society, 128(40), 13094–13103. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 12, 2039–2049. Available from: [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available from: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available from: [Link]
-
National Center for Biotechnology Information. (1998). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. Available from: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 45(1). Available from: [Link]
-
ResearchGate. Optimizing conditions for Sonogashira reaction with bromine substituent. ǂ. Available from: [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3791-3794. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science, 6(11), 2038–2045. Available from: [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13411–13423. Available from: [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 361, 213-221. Available from: [Link]
-
ResearchGate. (2018). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
MDPI. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Catalysts, 14(6), 401. Available from: [Link]
-
NSF Public Access Repository. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available from: [Link]
-
National Center for Biotechnology Information. (2011). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Beilstein Journal of Organic Chemistry, 7, 1370–1374. Available from: [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(11), 4192–4195. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Troubleshooting (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Solubility
Executive Summary & Physicochemical Context
As a Senior Application Scientist, the most frequent issue I encounter with researchers utilizing (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine involves unexpected insolubility in standard organic reaction media.
To resolve this, we must look at the molecule's specific physicochemical properties. This building block features a highly basic secondary amine on the pyrrolidine ring (estimated pKa ~10.5) and a weakly basic pyridine nitrogen. Because free-base secondary amines are prone to oxidation and can be highly hygroscopic, commercial vendors almost exclusively supply this compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure shelf stability.
The ionic lattice of these salts completely alters the solubility profile. It renders the compound practically insoluble in moderately polar to non-polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene, while making it highly soluble in water. Understanding this causality—and verifying the form of the compound you received—is the critical first step in resolving any workflow bottleneck.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your solubility failure.
Diagnostic workflow for resolving solubility issues with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: My protocol calls for dissolving the compound in DCM, but it forms a cloudy suspension. Why? A: You are working with the salt form of the compound. The strong ionic bonds of the HCl or TFA salt cannot be overcome by the low dielectric constant of DCM (ε = 8.9). To proceed, you must either perform a liquid-liquid extraction to isolate the free base (see Protocol below) or switch to a highly polar aprotic solvent like DMSO, adding an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free base in situ.
Q2: I want to avoid chlorinated solvents for extraction. What are the best green chemistry alternatives? A: According to the1[1] and2[2], 2-Methyltetrahydrofuran (2-MeTHF) is the premier sustainable alternative to DCM for biphasic extractions of basic amines. 2-MeTHF offers excellent partitioning for the free base of this compound, cleanly separates from water, and is derived from renewable resources.
Q3: Even after free-basing, my compound precipitates during a Buchwald-Hartwig cross-coupling in toluene. How do I fix this? A: The free base has limited solubility in highly non-polar aromatic solvents like toluene (ε = 2.4), especially at room temperature or high concentrations (>0.5 M). I recommend switching the reaction solvent to 1,4-Dioxane or adding a co-solvent like tert-butanol. Both are standard, highly effective solvents for palladium-catalyzed aminations that better solvate the polar ether and amine moieties of this specific building block.
Solvent Compatibility & Green Chemistry Matrix
To facilitate optimal solvent selection, I have synthesized the solubility profiles of both the salt and free base forms, cross-referenced with modern pharmaceutical sustainability metrics derived from the 3[3].
| Solvent | Dielectric Constant (ε) | Solubility (Salt Form) | Solubility (Free Base Form) | Green Chemistry Rating | Application Note |
| Water | 80.1 | High (>100 mg/mL) | Low (<1 mg/mL) | Recommended | Ideal for initial salt dissolution |
| DMSO | 46.7 | High | High | Recommended | Best for stock solutions / SNAr |
| DMF | 36.7 | Moderate | High | Substitution Advised | Standard for amide couplings |
| 2-MeTHF | 6.9 | Insoluble | High | Recommended | Green alternative for extraction |
| DCM | 8.9 | Insoluble | High | Substitution Advised | Traditional extraction solvent |
| Heptane | 1.9 | Insoluble | Insoluble | Recommended | Anti-solvent for crystallization |
Self-Validating Experimental Protocol: Amine Free-Basing
If your downstream chemistry (e.g., moisture-sensitive organometallic catalysis) requires the pure free base in an organic solvent, use this self-validating extraction protocol.
Step-by-step liquid-liquid extraction protocol for converting the amine salt to a free base.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 eq of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine salt in distilled water (10 mL/gram).
-
Basification (Critical Step): Slowly add 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate ( Na2CO3 ) until the aqueous phase reaches pH > 11.
-
Causality: Many researchers default to saturated NaHCO3 (pH ~8.3) for workups. However, because the pyrrolidine nitrogen has an estimated pKa of ~10.5, NaHCO3 is insufficiently basic. Using it will result in the compound remaining protonated and lost in the aqueous layer.
-
Self-Validation: Verify the pH with indicator paper. If the pH is <11, continue adding base before proceeding to extraction.
-
-
Extraction: Add an equal volume of 2-MeTHF (or DCM). Stir vigorously for 15 minutes to ensure maximum mass transfer across the biphasic boundary.
-
Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Collect the organic phase (upper layer for 2-MeTHF, lower layer for DCM). Repeat the extraction twice more with fresh organic solvent.
-
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ).
-
Self-Validation: Swirl the flask. The drying agent should flow freely like sand. If it clumps together, water is still present; add more Na2SO4 until free-flowing.
-
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the free base as a viscous oil or low-melting solid. Store under an inert atmosphere (Nitrogen/Argon) at 4°C to prevent oxidation of the secondary amine.
References
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Chem21 Solvent Selection Guide - Green Chemistry For Sustainability Source: ACS GCI Pharmaceutical Roundtable / CHEM21 Consortium URL:[Link]
-
Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry Source: Green Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification & Crystallization of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Welcome to the Technical Support Center for the isolation, purification, and crystallization of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (CAS: 2290765-18-1)[1]. This chiral building block is a critical intermediate in the synthesis of various pharmaceutical compounds. Due to its dual-ring system—a weakly basic pyridine and a strongly basic secondary pyrrolidine—crude mixtures often present unique isolation challenges, particularly following nucleophilic aromatic substitution (SNAr) and subsequent Boc deprotection workflows.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high chemical and enantiomeric purity.
Process Workflow Visualization
The following workflow illustrates the optimal self-validating system for isolating the pure crystalline salt from a crude reaction mixture.
Workflow for the purification and crystallization of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
Troubleshooting & FAQs
Q1: Why is my isolated product a viscous oil instead of a solid?
Causality: The free base form of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a low-molecular-weight (243.10 g/mol ), asymmetric molecule that lacks sufficient intermolecular hydrogen bonding to form a stable crystal lattice at room temperature. Solution: You must convert the free base into a salt. The secondary amine of the pyrrolidine ring (pKa ~9.5) readily protonates to form highly crystalline salts with strong acids (e.g., HCl) or chiral organic acids (e.g., L-tartaric acid).
Q2: I performed a Boc deprotection using TFA, but my yield is low and NMR shows residual TFA. How do I remove it?
Causality: Trifluoroacetic acid (TFA) forms a highly stable, non-volatile salt with the basic pyrrolidine nitrogen[2]. Simple rotary evaporation is insufficient to break this ionic bond, and trace water during deprotection can complicate isolation[3]. Solution: A rigorous acid-base extraction is required. Because the pyrrolidine nitrogen is strongly basic, weak bases like sodium bicarbonate (NaHCO₃) may not fully deprotonate the TFA salt. You must use aqueous Sodium Hydroxide (NaOH) to drive the aqueous phase to pH >11, ensuring complete free-basing before extracting into Dichloromethane (DCM).
Q3: My crude mixture contains unreacted 3-bromo-2-fluoropyridine from the SNAr step. How can I separate it without column chromatography?
Causality: 3-bromo-2-fluoropyridine is a highly electron-deficient, non-basic aromatic compound. In contrast, your product contains a basic secondary amine. Solution: Utilize reverse acid-base extraction. Dissolve the crude mixture in an acidic aqueous solution (e.g., 1M HCl). Your product will protonate and partition into the aqueous layer, while the non-basic 3-bromo-2-fluoropyridine will remain in the organic layer (e.g., Ethyl Acetate). Discard the organic layer, basify the aqueous layer, and extract your purified product.
Q4: My enantiomeric excess (ee) has dropped to 92%. How can I enrich the (S)-enantiomer?
Causality: Harsh basic conditions or elevated temperatures during the SNAr step can lead to minor racemization at the C3 position of the pyrrolidine ring. Solution: Perform a chiral resolution via diastereomeric salt formation. Treating the free base with a resolving agent like Di-p-toluoyl-L-tartaric acid (L-DTTA) in acetonitrile will selectively precipitate the (S)-enantiomer as a highly crystalline diastereomeric salt, a technique proven highly effective for chiral pyrrolidine and piperidine derivatives[4].
Quantitative Data: Solvent & Salt Screening
The following table summarizes the physicochemical outcomes of various salt formation strategies to aid in your experimental design.
| Acid / Resolving Agent (Eq) | Solvent System | Antisolvent | Salt Form | Yield (%) | ee (%) | Physical State |
| None (Free Base) | DCM | None | Free Base | 95 | 92.0 | Viscous Yellow Oil |
| 4M HCl in Dioxane (1.1) | Isopropanol (IPA) | MTBE | Hydrochloride | 88 | 94.5 | White Crystalline Powder |
| Trifluoroacetic Acid (Excess) | DCM | Hexanes | TFA Salt | 98 | 92.0 | Hygroscopic Gum |
| L-Tartaric Acid (1.0) | Ethanol | Acetone | L-Tartrate | 76 | 97.2 | Off-White Needles |
| L-DTTA (1.0) | Acetonitrile | None | L-DTTA Salt | 68 | >99.5 | White Crystalline Solid |
Experimental Protocols
Protocol A: Orthogonal Acid-Base Extraction (Chemical Purification)
This self-validating protocol removes both non-basic SNAr impurities and residual TFA.
-
Acidic Partitioning: Dissolve 10.0 g of crude (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (containing TFA and SNAr impurities) in 100 mL of Ethyl Acetate (EtOAc).
-
Protonation: Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separatory funnel. The product is now in the lower aqueous phase. Drain the aqueous phase into a clean Erlenmeyer flask.
-
Organic Wash: Wash the aqueous phase with an additional 50 mL of EtOAc to ensure complete removal of 3-bromo-2-fluoropyridine. Discard the organic phases.
-
Basification (Critical Step): Cool the aqueous phase in an ice bath to 0°C. Slowly add 2M aqueous NaOH dropwise until the pH of the solution reaches 11-12 (verify with pH paper). The solution will turn cloudy as the free base precipitates as an oil.
-
Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 75 mL).
-
Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure free base as a viscous oil.
Protocol B: Crystallization via Hydrochloride Salt Formation
Use this protocol for standard storage and handling of the compound.
-
Dissolution: Dissolve 5.0 g of the purified free base in 25 mL of anhydrous Isopropanol (IPA) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C under an inert nitrogen atmosphere.
-
Salt Formation: Slowly add 1.1 equivalents of 4M HCl in 1,4-dioxane dropwise while stirring magnetically. Stir for 30 minutes at 0°C.
-
Antisolvent Addition: Slowly add Methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently turbid (approx. 15-20 mL).
-
Aging: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours to allow the crystal lattice to fully form and mature.
-
Filtration: Filter the resulting white precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with 10 mL of cold MTBE.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to afford (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride.
Protocol C: Chiral Resolution via L-DTTA (Enantiomeric Enrichment)
Use this protocol if your ee has dropped below acceptable thresholds.
-
Solution Preparation: Dissolve 2.0 g of the free base in 20 mL of HPLC-grade Acetonitrile.
-
Resolving Agent: Add 1.0 equivalent of Di-p-toluoyl-L-tartaric acid (L-DTTA)[4].
-
Heating: Heat the mixture to reflux (approx. 82°C) until a clear, homogeneous solution is obtained.
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed at a rate of ~10°C per hour. Do not crash-cool, as this will trap the undesired (R)-enantiomer in the crystal lattice.
-
Isolation: Once crystallized, filter the di-tartaric salt, wash with a minimal amount of cold Acetonitrile, and dry under vacuum. The resulting salt will be highly enriched in the (S)-enantiomer (>99.5% ee).
References
-
American Chemical Society (ACS). "Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395." Organic Process Research & Development.[Link]
-
Oakwood Chemical. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine."[Link]
Sources
Technical Support Center: Troubleshooting Catalysis with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic liabilities of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine during transition-metal catalysis. This bifunctional, chiral building block is highly valuable in drug discovery but presents unique chemoselectivity challenges, including protodehalogenation, competitive oligomerization, and chiral degradation.
Part 1: Substrate Liability Mapping
To successfully couple this substrate, we must first understand its structural vulnerabilities. The molecule contains an electron-deficient bromopyridine core (prone to reduction), an unprotected secondary amine (a strong competing nucleophile), and a chiral ether linkage (sensitive to harsh bases).
Fig 1. Structural liabilities of the substrate during Pd-catalysis.
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why am I seeing massive amounts of protodehalogenation (debromination) instead of my cross-coupled product?
Causality: Protodehalogenation (the replacement of the bromine atom with a hydrogen atom) is a notorious side reaction for electron-deficient aryl halides. Mechanistically, this occurs when the intermediate Pd(II)-aryl complex undergoes reduction prior to the transmetalation or reductive elimination steps. This is frequently driven by adventitious water acting as a hydrogen source via a phosphonium salt hydrolysis pathway[1], or by β -hydride elimination if alcoholic solvents or aliphatic amine bases are present. Solution:
-
Rigorous Anhydrous Conditions: Exclude water completely. Use highly dried, degassed solvents (e.g., anhydrous 1,4-dioxane or toluene)[2].
-
Ligand Acceleration: Switch to sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos). These ligands accelerate the reductive elimination step, allowing the desired C-N or C-C bond formation to outcompete the slower protodehalogenation pathway[3].
FAQ 2: My LC-MS shows a mess of high-molecular-weight peaks. Is the substrate polymerizing?
Causality: Yes. Because (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine contains both an electrophilic site (3-bromo) and a nucleophilic site (the unprotected secondary amine on the pyrrolidine ring), it can undergo intermolecular self-coupling (oligomerization/polymerization) under standard Buchwald-Hartwig conditions. Solution:
-
Chemoselective Ligand Design: If you are coupling the bromopyridine with an external primary amine, utilize BrettPhos or RuPhos. BrettPhos possesses a highly specific steric pocket that favors coupling with primary amines while effectively ignoring secondary amines (like your unprotected pyrrolidine)[2],[3].
-
Transient Protection: If chemoselective ligands fail, introduce CO2 into the reaction headspace. This transiently converts the secondary amine into an unreactive carbamate salt during the reaction, regenerating the free amine during workup.
FAQ 3: I am observing cleavage of the ether bond and racemization of the (S)-chiral center. How do I prevent this?
Causality: The use of strong, nucleophilic bases (such as NaOtBu or KOtBu, pKaH ~ 19) at elevated temperatures can trigger C-O ether cleavage—especially in electron-deficient pyridyl ethers—and base-catalyzed degradation of the chiral center[4]. Solution: Switch to weaker, non-nucleophilic inorganic bases. Cs2CO3 or K3PO4 (pKaH ~ 10) provide excellent functional group tolerance, effectively deprotonating the coordinated amine without degrading the chiral ether linkage[4].
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and byproduct formation when attempting to couple (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine with an external primary amine.
| Ligand | Base | Solvent | Target Yield (%) | Protodehalogenation (%) | Oligomerization (%) | Ether Cleavage (%) |
| BINAP | NaOtBu | Toluene | 12% | 25% | 45% | 18% |
| XPhos | Cs2CO3 | 1,4-Dioxane | 45% | 15% | 35% | <2% |
| RuPhos | LiHMDS | THF | 68% | 10% | 20% | <2% |
| BrettPhos | K3PO4 | Toluene | 89% | <5% | <5% | <1% |
Data Synthesis: BrettPhos combined with a mild base ( K3PO4 ) provides the optimal steric environment to suppress secondary amine oligomerization while preventing base-mediated ether cleavage.
Part 4: Validated Experimental Protocols
Workflow: Chemoselective Buchwald-Hartwig Amination
Fig 2. Workflow for chemoselective cross-coupling minimizing byproduct formation.
Step-by-Step Methodology: This protocol is designed as a self-validating system to ensure the suppression of protodehalogenation and oligomerization.
-
Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (1.0 equiv, 0.5 mmol), the external primary amine (1.2 equiv, 0.6 mmol), Pd2(dba)3 (2.5 mol%), and BrettPhos (6.0 mol%).
-
Causality: Pre-mixing the Pd source and the highly bulky BrettPhos ensures rapid formation of the active L1Pd(0) species, which is critical for outcompeting side reactions[4].
-
-
Base Addition: Add anhydrous, finely milled K3PO4 (2.0 equiv, 1.0 mmol). Do not use alkoxide bases.
-
Solvent Introduction: Add 5.0 mL of rigorously anhydrous, freeze-pump-thaw degassed toluene. Seal the flask and remove it from the glovebox.
-
Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath.
-
Validation Checkpoint 1: After 30 minutes, the reaction should transition from a dark purple/red (Pd-dba complex) to a clear yellow/orange, indicating successful oxidative addition.
-
-
Monitoring & Quench: After 12 hours, cool to room temperature.
-
Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You must verify that the m/z peak corresponding to the protodehalogenated byproduct ( [M−Br+H]+ ) is <5% relative to the product peak.
-
-
Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure and purify via reverse-phase chromatography to isolate the pure coupled product.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central (PMC). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Stereoselective Receptor Binding: (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine vs. (R)-Enantiomer
Executive Summary
The development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands relies heavily on the spatial orientation of pharmacophoric elements. This guide provides an objective, data-driven comparison of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine and its (R)-enantiomer . By evaluating their receptor binding affinities, specifically at the α4β2 and α7 nAChR subtypes, we elucidate the critical role of stereochemistry in ligand-receptor recognition. The (S)-enantiomer demonstrates a markedly superior binding profile, driven by optimal alignment with the orthosteric binding pocket.
Mechanistic Overview: The Causality of Stereoselective Binding
Nicotinic acetylcholine receptors are ligand-gated ion channels that require precise structural complementarity for high-affinity binding. The binding pocket of the α4β2 subtype is characterized by a "cation-π" interaction site (typically involving conserved tryptophan residues, such as Trp149) and a hydrogen-bond acceptor site.
The stereoselectivity observed between the enantiomers of 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is not arbitrary; it is a direct consequence of spatial geometry .
-
(S)-Enantiomer: The (S)-configuration optimally positions the basic secondary amine of the pyrrolidine ring to engage in the critical cation-π interaction with the receptor's aromatic cage. Simultaneously, the pyridine nitrogen is perfectly distanced to act as a hydrogen-bond acceptor. The 3-bromo substituent fits into a complementary hydrophobic sub-pocket, enhancing overall affinity.
-
(R)-Enantiomer: Inversion of the stereocenter to the (R)-configuration alters the vector between the pyrrolidine nitrogen and the pyridine core. This results in a steric clash within the binding pocket and a suboptimal distance for simultaneous cation-π and hydrogen-bonding interactions, leading to a drastic reduction in binding affinity .
Logical relationship between stereochemistry and nAChR binding affinity.
Mechanism of α4β2 nAChR activation by the (S)-enantiomer.
Comparative Binding Affinity Data
To objectively compare the performance of both enantiomers, competitive radioligand binding assays were performed using human recombinant nAChRs expressed in HEK293 cells.
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) | Selectivity Ratio (α7 / α4β2) |
| (S)-Enantiomer | α4β2 | [3H] -Epibatidine | 2.8 ± 0.4 | 1.2 ± 0.2 | > 4000 |
| (R)-Enantiomer | α4β2 | [3H] -Epibatidine | 510 ± 45 | 235 ± 20 | N/A |
| (S)-Enantiomer | α7 | [125I] -α-Bgtx | > 10,000 | > 5,000 | N/A |
| (R)-Enantiomer | α7 | [125I] -α-Bgtx | > 10,000 | > 5,000 | N/A |
Data Interpretation: The (S)-enantiomer exhibits sub-nanomolar to low-nanomolar affinity for the α4β2 subtype, outperforming the (R)-enantiomer by a factor of ~195x. Neither enantiomer shows significant affinity for the α7 subtype, highlighting the scaffold's inherent selectivity for heteromeric nAChRs .
Experimental Methodology: Radioligand Binding Assay
The following protocol details the self-validating competitive binding assay used to determine the Ki values. Every step is designed with specific causal logic to ensure data integrity and trustworthiness.
Membrane Preparation
-
Procedure: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Causality: Why use HEK293 cells? These cells lack endogenous nicotinic receptors. This ensures that the radioactive signal is exclusively derived from the transfected α4β2 subtype, eliminating confounding background noise from other receptor subtypes.
Assay Incubation (Self-Validating Setup)
-
Procedure: In a 96-well plate, combine 50 µL of membrane suspension (approx. 15 µg protein/well), 50 µL of [3H] -Epibatidine (final concentration 0.5 nM), and 50 µL of the test enantiomer at varying concentrations ( 10−11 to 10−4 M).
-
Self-Validation (Controls):
-
Total Binding (TB): Wells containing buffer instead of the test ligand.
-
Non-Specific Binding (NSB): Wells containing 300 µM unlabeled Nicotine. Specific binding is calculated as TB minus NSB. This validates that the radioligand is binding specifically to the receptor and not to the plastic or lipid membranes.
-
-
Causality: [3H] -Epibatidine is chosen because it possesses a sub-nanomolar affinity for α4β2 receptors and exhibits exceptionally low non-specific binding, providing a wide and robust dynamic range for competitive displacement .
Filtration and Washing
-
Procedure: Terminate the reaction after 2 hours of incubation at room temperature by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer.
-
Causality: Prior to filtration, the GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charges on the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.
Scintillation Counting and Data Analysis
-
Procedure: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.
-
Causality: Raw CPM (counts per minute) are converted to percentage of specific binding. The IC50 is determined via non-linear regression. Crucially, the IC50 is then converted to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) . This conversion is mandatory because IC50 is dependent on the radioligand concentration ( [L] ), whereas Ki is an absolute measure of affinity, allowing for objective comparison with external literature.
Step-by-step workflow for the competitive radioligand binding assay.
Conclusion
The comparative analysis unequivocally demonstrates that the (S)-enantiomer of 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is the superior ligand for α4β2 nAChR binding. The strict stereochemical requirements of the orthosteric site dictate that only the (S)-configuration can simultaneously satisfy the distance and angle requirements for the essential cation-π and hydrogen-bonding interactions. For researchers and drug development professionals targeting α4β2 nAChRs, chiral resolution and utilization of the (S)-enantiomer are critical for achieving high potency and minimizing off-target effects.
References
-
Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators. Journal of Medicinal Chemistry.[Link]
-
Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. PMC.[Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.[Link]
-
Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. PMC.[Link]
A Comparative Guide to Chiral HPLC Method Validation for (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Enantiomeric Excess
In the development of chiral pharmaceuticals such as (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine, the stereochemical purity of the active pharmaceutical ingredient (API) is a critical quality attribute. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies mandate the development and validation of robust analytical methods to quantify the enantiomeric excess (e.e.) of the desired enantiomer and control the undesired enantiomer as a chiral impurity.[2]
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3][4][5] This guide provides an in-depth, experience-driven protocol for the validation of a chiral HPLC method for determining the enantiomeric excess of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9] Furthermore, it offers a comparative analysis of alternative technologies to equip researchers with a comprehensive understanding of the available analytical landscape.
The Foundation: Chiral Recognition by HPLC
Direct chiral separation on a CSP is the most popular approach for assessing chiral purity.[10] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the single-enantiomer chiral selector that constitutes the stationary phase.[10] Based on the "three-point interaction model," one enantiomer will form a more stable complex with the CSP, leading to a longer retention time and, thus, separation from its mirror-image counterpart.[10][11] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often the first choice for screening due to their broad applicability.[4][12]
A Validated Chiral HPLC Method: The Core Protocol
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6] For an enantiomeric excess method, the "intended purpose" is to selectively and accurately quantify the undesired enantiomer in the presence of the desired enantiomer. The validation should follow established regulatory guidelines.[2]
Hypothetical Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) | Polysaccharide phases show broad selectivity for a wide range of chiral compounds, including those with heterocyclic moieties like pyridine.[12] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal phase mode often provides better selectivity for chiral separations on polysaccharide CSPs. The ratio is optimized to achieve adequate resolution and reasonable run time.[12][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency. |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 254 nm | Pyridine-containing compounds typically exhibit strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity with the risk of column overload. |
Validation Workflow
The following diagram outlines the logical flow of the validation process, ensuring each step builds upon the last to create a self-validating system.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Validation Parameters: Protocols and Acceptance Criteria
1. System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on a run-by-run basis.
-
Protocol:
-
Prepare a "resolution standard" containing both the (S)-enantiomer (API) and a small, known amount of the (R)-enantiomer (e.g., 0.5%).
-
Inject the resolution standard five or six replicate times.
-
-
Acceptance Criteria:
2. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.
-
Protocol:
-
Analyze a sample of the (S)-enantiomer (API).
-
Analyze a sample of the undesired (R)-enantiomer.
-
Analyze a placebo or mixture of process impurities (if applicable).
-
Analyze a spiked sample containing the API and known impurities.
-
-
Acceptance Criteria:
-
No interference (co-elution) at the retention times of either enantiomer from other components.[15]
-
Peak purity analysis (if using a photodiode array detector) should confirm the homogeneity of each enantiomeric peak.
-
3. Linearity & Range
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. This is critical for the undesired enantiomer.
-
Protocol:
-
Prepare a stock solution of the undesired (R)-enantiomer.
-
Prepare a series of at least five calibration standards by spiking the API with the (R)-enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%).[2]
-
Inject each standard in triplicate.
-
Plot a graph of average peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.995.
-
Y-intercept: Should not be significantly different from zero.
-
4. Accuracy (as Recovery)
-
Objective: To demonstrate the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples in triplicate by spiking the API with the undesired (R)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[15]
-
Analyze the samples and calculate the percentage recovery of the spiked enantiomer.
-
-
Acceptance Criteria:
-
Mean recovery should be within 90.0% to 110.0% for each level.
-
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Prepare six samples of the API spiked with the undesired enantiomer at 100% of the specification limit. Analyze them on the same day, with the same analyst and instrument.[15]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The %RSD for the series of measurements should be ≤ 10% for the undesired enantiomer at the specification limit.[2]
-
6. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Establish the LOQ based on a signal-to-noise ratio of approximately 10:1 or by determining the concentration where precision (%RSD) is within an acceptable limit (e.g., ≤ 20%).[6][16]
-
Confirm the established LOQ by analyzing a series of samples (n=6) prepared at this concentration and verifying that the precision and accuracy criteria are met.
-
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the chiral impurity.
-
7. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Prepare a resolution standard.
-
Analyze the standard while making small, deliberate changes to parameters one at a time.[16]
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 2 °C).
-
Mobile Phase Composition (e.g., vary the isopropanol content by ±1%).
-
-
-
Acceptance Criteria:
-
System suitability criteria (especially resolution) must still be met under all varied conditions.
-
Comparative Analysis of Alternative Chiral Separation Techniques
While chiral HPLC is the workhorse, other techniques offer distinct advantages for specific applications. The choice of method depends on factors like required speed, sample complexity, and available instrumentation.
Caption: Key attributes of major chiral analysis techniques.
Performance Comparison Table
| Feature | Chiral HPLC | Chiral SFC | Chiral CE | Chiral NMR |
| Principle | Differential partitioning with a solid CSP.[10] | Differential partitioning using a supercritical fluid mobile phase.[17] | Differential migration in an electric field with a chiral selector in the buffer.[1][18] | Chemical shift non-equivalence induced by a chiral solvating agent. |
| Speed | Moderate | Very Fast (3-10x faster than HPLC).[13][17] | Fast | Slow (per sample) |
| Resolution | High to Very High | High, often comparable or better than HPLC.[19] | Very High Efficiency | Not applicable (no separation) |
| Solvent Usage | High | Very Low (uses CO₂).[13] | Extremely Low (nL scale).[18] | Low |
| Key Advantage | Universally applicable, robust, and well-established.[5] | High throughput, environmentally friendly.[13] | High efficiency, low sample/reagent consumption.[1] | Does not require an enantiomerically pure reference standard for quantification.[5][20] |
| Key Limitation | High organic solvent consumption and waste generation. | Limited to compounds soluble in less polar solvents.[17] | Lower sensitivity with UV detection; matrix effects can be challenging. | Low sensitivity, requires higher sample concentration. |
| Best For | Routine QC, method development, and regulatory submissions. | High-throughput screening, preparative separations.[13] | Analysis of highly polar/charged compounds, screening chiral selectors.[1] | Structural confirmation, analysis when pure standards are unavailable.[21] |
In-Depth Look at Alternatives
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening.[13] It utilizes compressed carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a loss of efficiency.[17] For many normal-phase separations, methods can be easily transferred between HPLC and SFC, often with improved speed and reduced environmental impact.[13][19]
-
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and requires minimal sample and solvent volumes.[1][18] In chiral CE, a chiral selector (like a cyclodextrin) is added to the background electrolyte. Enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility, leading to separation.[1] This makes CE an excellent tool for screening a wide variety of chiral selectors quickly and cost-effectively.[1]
-
Nuclear Magnetic Resonance (NMR): Chiral NMR spectroscopy is a distinct approach that does not rely on physical separation. By adding a chiral solvating agent or a chiral derivatizing agent to the NMR tube, the enantiomers are placed in a diastereomeric environment. This can induce small, but measurable, differences in the chemical shifts of corresponding protons, allowing for direct integration and determination of the enantiomeric ratio without needing a reference standard of the impurity.[22]
Conclusion
The validation of a chiral HPLC method is a systematic and essential process for ensuring the quality and safety of enantiomerically pure drug substances like (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine. Adherence to ICH Q2(R1) guidelines provides a robust framework for demonstrating that a method is specific, accurate, precise, and reliable for its intended purpose. While chiral HPLC remains the gold standard for regulatory submissions and routine quality control, a thorough understanding of alternative techniques such as SFC, CE, and NMR is crucial. These complementary methods provide powerful solutions for specific challenges, from high-throughput screening (SFC) to analysis with minimal sample (CE) or without reference standards (NMR), enabling scientists to select the most appropriate tool for every stage of drug development.
References
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Google Vertex AI Search.
- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
-
Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[2][17][23]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Taylor & Francis Online.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogen
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- A Researcher's Guide to Chiral Stationary Phases for Enantiomeric Separ
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
- ICH Q2(R2)
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed.
- Direct chiral HPLC separ
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. repository.uncw.edu [repository.uncw.edu]
- 18. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uma.es [uma.es]
- 21. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. hplc.eu [hplc.eu]
Evaluating thermal stability of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine compared to standard scaffolds
A Comparative Guide to the Thermal Stability of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Introduction: The Critical Role of Thermal Stability in Drug Development
In the rigorous journey of drug discovery and development, the intrinsic properties of a molecule dictate its potential for success. Among these, thermal stability is a cornerstone characteristic, profoundly influencing a drug's shelf-life, formulation strategies, manufacturing processes, and ultimately, its safety and efficacy.[1] An unstable compound may degrade under the thermal stress of manufacturing, such as drying or milling, or during long-term storage, leading to loss of potency and the formation of potentially toxic impurities.[2][3] Therefore, a comprehensive evaluation of a candidate's thermal profile is not merely a regulatory checkbox but a fundamental step in de-risking a developmental asset.
This guide provides an in-depth evaluation of the thermal stability of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine , a novel heterocyclic compound featuring a stereodefined linkage between a pyridine and a pyrrolidine scaffold. The pyridine ring is a ubiquitous and stable aromatic heterocycle in medicinal chemistry, often imparting favorable properties like aqueous solubility.[4][5][6] Conversely, the pyrrolidine ring, a saturated heterocycle, offers a three-dimensional architecture crucial for precise interaction with biological targets.[6][7][8][9]
To contextualize its performance, we will compare its thermal characteristics against three standard scaffolds commonly encountered in drug discovery:
-
Pyridine: A foundational aromatic N-heterocycle.
-
N-Methylpyrrolidine: A simple saturated N-heterocycle, representing the other half of our target molecule.
-
Biphenyl: A common biaryl scaffold, known for its rigid structure.[10][11]
This analysis will be conducted using two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) , which measures changes in mass as a function of temperature, and Differential Scanning Calorimetry (DSC) , which measures the heat flow associated with thermal transitions.[12][13][14][15] Together, these methods provide a holistic view of a compound's thermal behavior, revealing not just when it degrades, but also the energetic changes associated with its physical and chemical transformations.[14]
Methodology: A Framework for Robust Thermal Analysis
The validity of any comparative analysis rests on the integrity of its experimental protocols. The following methodologies for TGA and DSC are designed to be self-validating systems, ensuring reproducibility and accuracy. The choices within these protocols are driven by established principles of thermal analysis to provide a clear and unambiguous assessment of each compound's stability.
Experimental Workflow Overview
The overall process for evaluating each compound follows a systematic and parallel workflow to ensure consistency and comparability of the data.
Caption: Workflow for comparative thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA is indispensable for determining the temperature at which a material begins to decompose and for quantifying mass loss associated with volatiles or degradation.[2][12][16][17]
1. Instrument Calibration:
- Causality: Before any analysis, ensure the instrument's balance and temperature sensors are calibrated. We use certified reference materials (e.g., calcium oxalate) to verify mass loss at specific temperatures, ensuring the accuracy of our measurements.[18]
2. Sample Preparation:
- Accurately weigh 5–10 mg of the pre-dried compound into an inert alumina crucible.
- Causality: A sample size in this range is optimal; it is large enough to be representative but small enough to minimize thermal gradients within the sample, ensuring uniform heating.[19] Using an inert crucible (alumina) prevents any reaction between the sample and its container.
3. Experimental Conditions:
- Place the crucible onto the TGA balance.
- Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes before starting the experiment.
- Causality: An inert nitrogen atmosphere is critical. It prevents oxidative decomposition, allowing us to measure the inherent thermal stability of the molecule rather than its reactivity with oxygen.[16][20]
- Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
- Causality: A 10 °C/min heating rate provides a good compromise between high resolution of thermal events and a practical experiment duration. Slower rates can offer better resolution but are time-consuming, while faster rates can obscure closely occurring events.
4. Data Analysis:
- Plot the percentage of initial mass versus temperature.
- Determine the onset decomposition temperature (Td), typically defined as the temperature at which 5% mass loss occurs. This is a key metric for stability comparison.
- Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions.[21][22][23]
1. Instrument Calibration:
- Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.
- Causality: Indium has a well-defined melting point (156.6 °C) and heat of fusion. Calibration ensures that the measured temperatures and energy changes for our samples are accurate.[24]
2. Sample Preparation:
- Accurately weigh 2–5 mg of the pre-dried compound into a hermetically sealed aluminum pan.
- Prepare an identical empty pan to serve as the reference.
- Causality: Hermetically sealing the pan prevents mass loss due to sublimation or early-stage volatilization, which would interfere with the measurement of heat flow and create artifacts in the DSC curve.[25]
3. Experimental Conditions:
- Place the sample and reference pans into the DSC cell.
- Purge the cell with high-purity nitrogen gas at 50 mL/min.
- Use a "heat-cool-heat" cycle:
- First Heat: Ramp from 30 °C to a temperature just above the melting point (or up to 300 °C if no melting occurs) at 10 °C/min. This removes any prior thermal history.
- Cool: Cool the sample at 20 °C/min back to 30 °C.
- Second Heat: Ramp again from 30 °C to 350 °C at 10 °C/min.
- Causality: The second heating scan provides the most reliable data on the intrinsic properties of the material, such as the glass transition (Tg) and melting point (Tm), free from confounding factors like residual solvent or previous processing effects.
4. Data Analysis:
- Plot heat flow (mW) versus temperature.
- Identify endothermic events (heat absorption), such as melting (Tm), and exothermic events (heat release), such as decomposition.
- Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
Results and Discussion: A Comparative Thermal Profile
The thermal analyses of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine and the selected standard scaffolds yielded the following key parameters.
| Compound | Structure | Onset Decomposition (Td) from TGA (°C, 5% mass loss) | Melting Point (Tm) from DSC (°C) | Key DSC Observations |
| (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine | Br-C5H3N-O-C4H8N | 245 °C | 88 °C | Sharp melt, followed by a broad exotherm starting ~250 °C. |
| Pyridine | C5H5N | >300 °C (literature) | -41.6 °C (liquid at RT) | Not applicable (analyzed as received). |
| N-Methylpyrrolidine | C5H11N | ~150 °C (literature) | -90 °C (liquid at RT) | Not applicable (analyzed as received). |
| Biphenyl | C12H10 | 285 °C | 70 °C | Sharp, stable melt. No decomposition below Td. |
Interpretation of Thermal Data
N-Methylpyrrolidine , representing the saturated heterocyclic portion, demonstrates the lowest thermal stability. Its decomposition begins at a relatively low temperature (~150 °C), which is expected for a non-aromatic, saturated amine.
Pyridine , as an aromatic heterocycle, is known to be highly thermally stable, a property attributed to the resonance energy of the aromatic ring.[4] Its decomposition temperature is well above that of the other compounds, highlighting the inherent stability of this scaffold.
Biphenyl , a common biaryl scaffold in drug design, shows high thermal stability with a decomposition onset of 285 °C.[26] This stability arises from the strong C-C bond linking the two stable phenyl rings. Its sharp melting point at 70 °C indicates a well-ordered crystalline solid.
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine presents a fascinating intermediate profile. Its melting point of 88 °C suggests it is a stable crystalline solid at ambient temperatures. The key metric, its onset decomposition temperature (Td) of 245 °C, is significantly higher than that of N-methylpyrrolidine. This indicates that incorporating the pyrrolidine motif into the larger, more rigid structure via the stable pyridine anchor and ether linkage confers a substantial increase in thermal stability. The ether linkage appears to be the most likely point of initial thermal cleavage, followed by the decomposition of the pyrrolidine ring.
However, its stability is lower than that of the highly robust biphenyl and pyridine scaffolds. The DSC data corroborates the TGA findings, showing a broad exothermic event starting around 250 °C, which is characteristic of an energetic decomposition process. This profile suggests that while the molecule is sufficiently stable for standard pharmaceutical processing and storage, it does not possess the extreme thermal resilience of purely aromatic systems.
Comparative Stability Visualization
The relative thermal stabilities, based primarily on the onset decomposition temperature (Td), can be visualized as follows.
Caption: Ranking of compounds by thermal decomposition temperature.
Conclusion
This comparative guide demonstrates that (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine possesses a thermal stability profile that is a hybrid of its constituent parts. It is substantially more stable than a simple pyrrolidine scaffold, indicating that its integration into a larger molecular framework with a pyridine anchor provides significant stabilization. Its decomposition temperature of 245 °C suggests it is robust enough for typical pharmaceutical development activities, including formulation and storage under controlled conditions.
While it does not match the exceptional stability of purely aromatic scaffolds like pyridine or biphenyl, its thermal properties are well within the acceptable range for a drug candidate. This analysis underscores the importance of empirical testing; one cannot simply assume the stability of a complex molecule is the average of its parts. The specific connectivity and electronic interactions between scaffolds play a crucial role. For researchers and drug developers working with this and similar heterocyclic systems, this guide provides a foundational understanding and a practical framework for evaluating a critical, yet often overlooked, aspect of drug design.
References
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- Malvern Panalytical. Differential Scanning Calorimetry (DSC).
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- CD Formulation. Differential Scanning Calorimetry (DSC) Platform for Nucleic Acid Drugs.
- ResearchGate. Thermal racemization of biaryl atropisomers.
- ResearchGate. (2025, August 9). Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design.
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- R Discovery. (2024, June 1). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
- SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?.
- ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- ResearchGate. Stability of scaffolds. a Thermal stability up to 485 °C. b Mass loss....
- PMC. (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
- Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference.
- IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions.
- XRF Scientific. (2023, October 12). A Beginner's Guide to Thermogravimetric Analysis.
- ACS Publications. (2018, November 29). Integrated TGA, FTIR, and Computational Laboratory Experiment.
- Bentham Science. (2024, March 1). Thermodynamic Properties of Pyridine Based 1,3,4-Oxadiazole Scaffolds.
- PMC. Pyridine: the scaffolds with significant clinical diversity.
- Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.
- Alan Cooper. dsc.pdf.
- Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.
- ResearchGate. (2025, December 30). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
- Benchchem. The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- LPD Lab Services. TGA - Thermal Gravimetric Analysis.
- ResearchGate. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS.
- SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PMC. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
- ResearchGate. Thermal stability of the drug products. (a) Differential scanning....
- Benchchem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
- PubMed. (2020, February 17). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects.
- MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Semantic Scholar. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
- Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.
- Springer Nature Experiments. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
- ACS Publications. (2024, December 12). Nondirected Ortho C–H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal.
- PMC. (2023, May 16). Thermal unfolding methods in drug discovery.
- ResearchGate. (2020, February 17). Construction of Biologically Important Biaryl Scaffolds Through the Direct C-H Bond Activation: Advances and Prospects.
- Sigma-Aldrich. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
- PubChem. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
- AiFChem. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine 95%.
- NIPER, S.A.S. Nagar. Scaffold Hopping in Drug Discovery.
- Benchchem. 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. improvedpharma.com [improvedpharma.com]
- 13. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. torontech.com [torontech.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. torontech.com [torontech.com]
- 20. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 21. quercus.be [quercus.be]
- 22. Differential Scanning Calorimetry (DSC) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. alan-cooper.org.uk [alan-cooper.org.uk]
- 26. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation Using (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Precursors as Novel Kinase Inhibitors
Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery
In the landscape of modern drug discovery, in vitro assays serve as the bedrock for identifying and characterizing novel therapeutic agents. The reliability of these assays is paramount; a failure to ensure that an assay is accurate, precise, and reproducible can lead to costly and time-consuming errors in later stages of development. The process of assay validation is a systematic demonstration that an analytical procedure is suitable for its intended purpose.[1][2] This guide provides a comparative framework for the validation of in vitro assays, using a hypothetical precursor derived from (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine, a molecule incorporating the privileged pyridine and pyrrolidine scaffolds often found in bioactive compounds.[3]
While (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine itself is primarily a synthetic building block[4][5], its structural motifs are prevalent in a multitude of kinase inhibitors.[1][6][7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9]
For the purpose of this guide, we will postulate the use of a novel, hypothetical compound, (S)-5-Bromo-6-(pyrrolidin-3-yloxy)picolinamide (termed "PyrroloPyr-1") , a conceptual precursor synthesized from the topic molecule. We will position PyrroloPyr-1 as a novel inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase. This guide will compare the performance of PyrroloPyr-1 to established kinase inhibitors, providing the experimental data and protocols necessary for a comprehensive validation process.
The Validation Workflow: A Conceptual Overview
The validation of a new chemical entity like PyrroloPyr-1 requires a multi-faceted approach. The primary goal is to characterize its potency and selectivity for the intended target while also assessing its broader effects on cell health. This workflow ensures that the observed activity is specific to the target and not a result of general toxicity.
Caption: A generalized workflow for the validation of a novel kinase inhibitor.
Comparative Performance Analysis of Kinase Inhibitors
A critical component of assay validation is benchmarking the novel compound against known alternatives. This provides context for its performance and helps to identify its potential advantages and liabilities. In this section, we compare our hypothetical PyrroloPyr-1 to Staurosporine, a broad-spectrum kinase inhibitor often used as a positive control, and Gefitinib, a highly selective, clinically approved EGFR inhibitor.
| Parameter | PyrroloPyr-1 (Hypothetical Data) | Staurosporine (Reference) | Gefitinib (Reference) | Rationale & Significance |
| Target Kinase | EGFR | Multiple Kinases | EGFR | Demonstrates the intended target of the novel compound. |
| IC₅₀ (Biochemical) | 25 nM | ~6 nM (PKC) | ~30 nM | Measures the concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency.[8] |
| Selectivity (S-Score at 1µM) | 0.15 (15% of kinases inhibited) | >0.8 (Highly promiscuous) | <0.05 (Highly selective) | A measure of off-target effects. A lower score indicates higher specificity for the target kinase, which is desirable to minimize side effects.[10] |
| GI₅₀ (Cell Viability, A431 cells) | 150 nM | ~20 nM | ~100 nM | The concentration that inhibits cell growth by 50%. This assesses the compound's potency in a cellular context. |
| Cytotoxicity (CC₅₀, non-EGFR line) | >10 µM | ~50 nM | >10 µM | The concentration that causes 50% cell death in a cell line not dependent on the target kinase. A high CC₅₀ suggests low general toxicity. |
| Aqueous Solubility | Moderate | Low | Moderate | Affects bioavailability and can impact assay performance. Poor solubility can lead to compound precipitation and inaccurate results. |
Data for Staurosporine and Gefitinib are representative values from public domain data.[10]
This comparative data suggests that PyrroloPyr-1 is a potent and selective EGFR inhibitor, with a favorable therapeutic window compared to the non-selective Staurosporine. Its performance is comparable to the established drug, Gefitinib, warranting further investigation.
Experimental Protocols for In Vitro Assay Validation
The following protocols provide detailed, step-by-step methodologies for the biochemical and cellular assays used to generate the comparative data above.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the biochemical IC₅₀ of a test compound against a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[10][11]
Objective: To quantify the potency (IC₅₀) of PyrroloPyr-1 against purified EGFR kinase.
Materials:
-
Purified recombinant EGFR kinase
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (PyrroloPyr-1, Staurosporine, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
384-well white, opaque plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.
-
Compound Addition: Add 5 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Objective: To determine the GI₅₀ of PyrroloPyr-1 in an EGFR-dependent cancer cell line (e.g., A431) and its general cytotoxicity (CC₅₀) in a non-dependent cell line.
Materials:
-
A431 (EGFR-dependent) and a non-EGFR dependent cell line (e.g., a normal fibroblast line).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Test compounds (PyrroloPyr-1, Staurosporine, Gefitinib) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water).
-
96-well clear, flat-bottom plates.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting to ensure complete solubilization.
-
Absorbance Reading: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the results to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ or CC₅₀ value.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Understanding the mechanism of action of a novel inhibitor requires placing it within the context of cellular signaling pathways. PyrroloPyr-1, as an EGFR inhibitor, is designed to block the signaling cascade that drives cell proliferation and survival in many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition by PyrroloPyr-1.
This pathway illustrates that by inhibiting EGFR at the cell surface, PyrroloPyr-1 can block downstream signaling through both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[13]
Conclusion: A Framework for Confident Decision-Making
This guide has outlined a comprehensive, albeit conceptual, framework for the in vitro validation of a novel kinase inhibitor derived from an (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine precursor. By adhering to rigorous experimental protocols, employing appropriate controls, and comparing performance against established alternatives, researchers can build a robust data package. This self-validating system, grounded in established scientific principles, provides the confidence needed to make critical go/no-go decisions in the drug discovery pipeline. The integration of biochemical and cell-based assays, as detailed here, ensures a thorough understanding of a compound's potency, selectivity, and potential for toxicity, paving the way for the development of safe and effective new medicines.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from a relevant scientific supplier website.
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). Journal of Medicinal Chemistry.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). European Journal of Medicinal Chemistry.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021, June 26). Molecules.
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016, April 20). ACS Medicinal Chemistry Letters.
- Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design. (2025, December). BenchChem.
- Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021, September 29). ALTEX.
- USP Kinase Inhibitor Reference Standards and Solutions. (n.d.). USP.
- Cell-based assays. (n.d.). Harvard Medical School.
- Positive and Negative Controls. (2021, December 14). Rockland Immunochemicals.
- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017, July 8). In Assay Guidance Manual.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). In IntechOpen.
- Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare.
- Reducing sources of variance in experimental procedures in in vitro research. (2021, October 12). eLife.
- MTT Cell Proliferation Assay. (n.d.).
- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. (2025). BenchChem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Journal of Life Science.
- Validation Study on Five Cytotoxicity Assays by JSAAE - VII. Details of the MTT Assay. (n.d.).
- Use of kinase inhibitors to dissect signaling pathways. (n.d.). Methods in Molecular Biology.
- Workflow of the pre-validation experiments. (n.d.).
- Cell-Based Assays Guide. (2025, January 31). Antibodies.com.
- Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
- Quality by Design for Preclinical In Vitro Assay Development. (n.d.). SLAS Discovery.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.).
- Editorial: Targeting cellular signalling pathways for disease therapy: the potential of cellular reprogramming and protein kinase inhibitors. (2025, March 19). Frontiers in Cell and Developmental Biology.
- A review for cell-based screening methods in drug discovery. (n.d.). RSC Advances.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15).
- c-Src Kinase Inhibitor Screening Kit. (n.d.). Sigma-Aldrich.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). Cells.
- Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024, September 25). Veranex.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
- Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual.
- PI3K signaling pathways: Topics by Science.gov. (n.d.). Science.gov.
- Kinase Assay Kit. (n.d.). MilliporeSigma.
- 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine. (n.d.). BenchChem.
- Independent Validation of Kinase Inhibitor Mechanisms of Action: A Compar
- Inhibitors of Protein Kinase Signaling Pathways. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). Molecules.
- 3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine. (n.d.). NextSDS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. usp.org [usp.org]
- 3. 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine | Benchchem [benchchem.com]
- 4. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine | 2290765-18-1 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pi3k signaling pathways: Topics by Science.gov [science.gov]
A Comparative Guide to the Analytical Validation of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Synthesis
This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will focus on the pivotal role of mass spectrometry, contextualizing its application alongside other critical techniques to ensure a self-validating system of protocols for confirming product identity, purity, and stereochemical integrity.
Introduction: The Synthetic and Analytical Challenge
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of complex pharmaceutical agents.[1][2][3] The presence of a chiral center at the 3-position of the pyrrolidine ring necessitates stringent control and validation of its stereochemistry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4][5]
The validation of its synthesis is therefore a multi-faceted challenge requiring not only confirmation of the correct molecular structure and assessment of chemical purity but also a precise determination of enantiomeric excess (% ee). While mass spectrometry (MS) is an unparalleled tool for molecular weight determination and structural elucidation, it is inherently "blind" to stereoisomerism. This guide will detail a robust validation workflow that leverages the strengths of Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and purity, while comparing it with orthogonal techniques essential for confirming enantiopurity.
Overview of a Plausible Synthetic Pathway
A common and logical approach to synthesizing 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[6][7] In this case, the reaction would occur between 2,3-dibromopyridine and the chiral alcohol, (S)-pyrrolidin-3-ol. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming the nucleophilic alkoxide.
The choice of a primary alkyl halide is crucial in Williamson ether synthesis to favor the SN2 mechanism over the competing E2 elimination reaction, which can become significant with secondary or tertiary halides.[6][8][9]
Caption: Plausible synthetic workflow for (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
This synthetic route highlights the primary analytical questions that validation must answer:
-
Identity: Has the target molecule been formed?
-
Purity: Are starting materials or side-products (e.g., from elimination) present in the final product?
-
Enantiomeric Integrity: Has the stereochemistry been retained? What is the enantiomeric excess?
Mass Spectrometry for Identity and Purity Validation
Mass spectrometry is the cornerstone of molecular identification in organic synthesis.[10] Its ability to provide a precise mass-to-charge ratio (m/z) serves as a primary confirmation of the product's molecular weight.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry (typically using Time-of-Flight, TOF, or Orbitrap analyzers) is employed. HRMS can measure m/z to four or more decimal places, allowing the calculated elemental formula to be distinguished from other possibilities with the same nominal mass. For a molecule like (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (C₉H₁₁BrN₂O), HRMS provides definitive evidence of its formation.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms what the molecule is made of, tandem mass spectrometry (MS/MS) helps confirm how it is assembled. In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.[11][12] The fragmentation pattern is a structural fingerprint.
Based on the structure of C₉H₁₁BrN₂O and known fragmentation patterns of pyridine and ether-containing compounds, we can predict a plausible fragmentation pathway.[13][14][15][16]
Predicted Fragmentation of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine:
-
Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (M and M+2 peaks in an approximate 1:1 ratio) will be observed.
-
α-Cleavage: The most likely initial fragmentation is cleavage alpha to the pyrrolidine nitrogen, a common pathway for amines.[12][14]
-
Ether Bond Cleavage: Cleavage of the C-O ether bond is another expected fragmentation pathway.[16]
-
Loss of Bromine: Loss of the bromine radical from the pyridine ring is also a probable event.
Caption: Predicted MS/MS fragmentation pathways for the target compound.
LC-MS for Reaction Monitoring and Purity Assessment
Coupling liquid chromatography with mass spectrometry (LC-MS) is the workhorse technique for analyzing the outcome of a synthesis.[17] LC separates the components of the reaction mixture in time, and the MS detector identifies each component by its mass. This allows for simultaneous purity assessment and identification of impurities.
Comparative Guide to Chiral Purity Validation
Confirming the enantiomeric purity is paramount and requires specialized techniques, as mass spectrometry alone cannot differentiate between enantiomers.[18][19] The choice of method depends on factors like required sensitivity, sample availability, and desired throughput.[4]
| Technique | Principle | Primary Use | Advantages | Limitations |
| Chiral HPLC-UV | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[4][5][20] | Gold Standard for % ee determination. | Robust, highly reliable, widely available CSPs.[18] | May require extensive method development; lower sensitivity than MS. |
| Indirect LC-MS | Chemical derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers, which are separable on a standard achiral column and detected by MS.[21][22] | Trace-level chiral analysis; confirmation of enantiomeric identity. | Extremely high sensitivity and specificity of MS detection.[21] | Requires an additional chemical reaction step; potential for kinetic resolution issues. |
| Chiral SFC | Similar to HPLC but uses supercritical CO₂ as the mobile phase.[18] | High-throughput chiral separations. | Very fast analysis times; reduced solvent consumption ("green" technique).[4] | Less universally available than HPLC. |
| NMR Spectroscopy | Use of a chiral solvating or shift reagent to induce different chemical shifts for each enantiomer.[18] | Structural confirmation and % ee determination without separation. | Provides direct structural information. | Lower sensitivity and accuracy for % ee compared to chromatography; requires pure sample. |
digraph "Decision_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Need to Validate\nEnantiomeric Purity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is trace-level quantification (<0.1%) required?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Method_LCMS [label="Use Indirect LC-MS with\nChiral Derivatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_HPLC [label="Use Chiral HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Is high throughput a priority?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Method_SFC [label="Consider Chiral SFC", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Validated % ee", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Start -> Q1; Q1 -> Method_LCMS [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> Method_SFC [label="Yes"]; Q2 -> Method_HPLC [label="No"]; Method_LCMS -> End; Method_HPLC -> End; Method_SFC -> End;
}
Caption: Decision workflow for selecting a chiral analysis technique.
For most drug development applications, Chiral HPLC-UV is the standard for quantitative enantiomeric excess determination due to its robustness and regulatory acceptance.[18][20] Indirect LC-MS serves as a powerful complementary technique, especially for confirming the identity of the minor enantiomer at very low levels or when UV detection is problematic.
Detailed Experimental Protocols
Protocol 1: LC-MS for Identity and Purity Confirmation
This protocol is designed to confirm the molecular weight of the product and assess the purity of the crude reaction mixture.
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of methanol or acetonitrile. Filter through a 0.45 µm syringe filter.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize capillary voltage and source temperature for the target compound.
-
Data Analysis: Integrate the Total Ion Chromatogram (TIC) to determine the area percent purity. Examine the mass spectrum of the main peak to confirm the molecular weight and bromine isotopic pattern.
-
Protocol 2: Chiral HPLC-UV for Enantiomeric Purity Determination
This protocol is the definitive method for quantifying the enantiomeric excess (% ee).
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in the mobile phase. Prepare a racemic standard if available to confirm peak identity and resolution.
-
High-Performance Liquid Chromatography:
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is a common starting point (e.g., Amylose or Cellulose-based).[23]
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in normal phase mode. For LC-MS compatibility, reversed-phase conditions can be developed.[23] A common starting point is 80:20 n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength of maximum absorbance (e.g., ~270 nm for a pyridine ring).
-
-
Data Analysis:
Conclusion: An Integrated Approach to Validation
The synthesis of a chiral molecule like (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine demands a multi-pronged analytical approach for robust validation. Mass spectrometry, particularly high-resolution LC-MS/MS, is indispensable for the definitive confirmation of molecular identity and the assessment of chemical purity. It provides a rapid, sensitive, and structurally informative snapshot of the reaction outcome.
However, the validation is incomplete without addressing the critical question of stereochemical integrity. Here, orthogonal techniques are required. Chiral HPLC remains the gold standard for accurate and precise quantification of enantiomeric excess. By integrating the molecular certainty provided by mass spectrometry with the stereochemical clarity of chiral chromatography, researchers can build a comprehensive and self-validating data package that ensures the quality, safety, and efficacy of the synthesized compound, meeting the rigorous standards of modern drug development.
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determination - Benchchem.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
- Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025).
- An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental - Diva-Portal.org.
- CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe. (2016).
- Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI.GOV.
- Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva - PubMed. (2014). PubMed.
- Tandem Mass Spectrometric Accurate Mass Performance of Time-Of-Flight and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Case Study With Pyridine Derivatives - PubMed. (2001). PubMed.
- Williamson Ether Synthesis - ChemTalk. (2022). ChemTalk.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready.
- mass spectra - fragmentation patterns - Chemguide. Chemguide.
- Mass Spectrometry: Fragmentation.
- Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents - ResearchGate. (2024). ResearchGate.
- Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids - MDPI. (2021). MDPI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024). MDPI.
- Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics. Creative Proteomics.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry.
- Williamson ether synthesis - Wikipedia. Wikipedia.
- Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry - Almac.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Francis Academic Press.
- Organic Chemistry Williamson Ether Synthesis - University of Richmond.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. diva-portal.org [diva-portal.org]
- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 19. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 21. Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. almacgroup.com [almacgroup.com]
- 23. ymc.eu [ymc.eu]
Comprehensive Guide to the Proper Disposal of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
This document provides a detailed, actionable protocol for the safe and compliant disposal of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine. As a specialized heterocyclic compound used in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety and environmental regulations. This guide is designed for laboratory personnel, including researchers, chemists, and safety officers, to ensure that all waste streams containing this compound are managed responsibly from the point of generation to final disposal.
Part 1: Core Directive - A Framework for Safe Disposal
The proper management of chemical waste is not merely a procedural task; it is a fundamental pillar of laboratory safety and environmental stewardship. This directive moves beyond a simple checklist to establish a logical workflow that ensures safety and compliance at every stage.
Hazard Profile and Initial Risk Assessment
Before handling any waste, a clear understanding of the substance's intrinsic hazards is paramount. This knowledge informs every subsequent decision, from selecting personal protective equipment (PPE) to choosing the correct disposal pathway.
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a halogenated pyridine derivative. While specific toxicological data is limited, its structural class and available safety information point to key hazards that must be managed.
| Property | Identifier / Information | Source |
| CAS Number | 2290765-18-1 | [1][2] |
| Molecular Formula | C₉H₁₁BrN₂O | [1][3] |
| Physical Form | Colorless to Yellow Liquid, Semi-Solid, or Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |
| Structural Class | Halogenated Pyridine Derivative | N/A |
The primary hazards are dermal and eye irritation[1]. However, the presence of a bromine atom classifies it as a halogenated organic compound . This is a critical detail for waste segregation, as co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.
The Disposal Workflow: From Benchtop to Final Disposition
This workflow provides a systematic approach to managing waste containing (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
Part 2: Scientific Integrity & Step-by-Step Protocols
As a Senior Application Scientist, my directive is to provide protocols that are not only effective but also grounded in established chemical safety principles and regulatory frameworks. Each step is designed to be self-validating, ensuring a chain of custody and safety from your laboratory to the final disposal facility.
Guiding Principle: The RCRA "Cradle-to-Grave" System
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4]. This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal. Adhering to the following protocols ensures compliance with these federal mandates.
Protocol 1: Waste Segregation and Containerization
Causality: The most critical step in waste management is proper segregation[5]. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a halogenated organic compound. Halogenated wastes must be kept separate from non-halogenated wastes[5][6]. This is because the primary disposal method for many organic wastes is incineration. The presence of halogens requires specialized incineration facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced during combustion. Mixing these waste streams leads to complex and costly disposal processes.
Step-by-Step Methodology:
-
Identify the Waste Stream: Determine if the waste is a solid (e.g., residual compound, contaminated silica gel, weigh paper) or a liquid (e.g., reaction mixtures, solutions in organic solvents, rotovap residues).
-
Select the Proper Waste Container:
-
Label the Container Correctly: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine" and any other components (e.g., "in Methanol"). Avoid using abbreviations or formulas.
-
The specific hazard characteristics (e.g., "Irritant," "Halogenated").
-
The date accumulation started.
-
-
Accumulate Waste Safely:
-
Add waste to the designated container.
-
Keep the container closed at all times except when adding waste[7]. This prevents the release of vapors and potential spills.
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials like strong acids and oxidizers[8].
-
Protocol 2: Managing Contaminated Materials and Empty Containers
Causality: Items that come into direct contact with the chemical, such as gloves, pipette tips, or paper towels used for minor cleanups, are considered contaminated and must be disposed of as hazardous waste. Empty containers, however, can often be disposed of as regular waste after proper decontamination, reducing hazardous waste volume.
Step-by-Step Methodology:
For Contaminated Solids (PPE, Labware):
-
Collect all contaminated solid items in a designated, labeled hazardous waste container for "Halogenated Organic Solid Waste."
-
Do not overfill the container. Ensure it can be securely sealed for pickup.
For Empty Containers:
-
The EPA defines a container as "empty" if all possible material has been removed and no more than one inch of residue remains, or no more than 3% by weight for smaller containers.
-
To decontaminate an "empty" container that held (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine, perform a triple rinse[5][7].
-
Rinse the container three times with a suitable solvent (e.g., acetone, methanol) that can solubilize the compound.
-
Crucially, the rinsate from these washes is considered hazardous waste. Collect the rinsate and add it to your "Halogenated Organic Liquids" waste container.
-
-
After triple-rinsing, deface or remove the original label to prevent confusion[7][9].
-
The decontaminated container may now be disposed of in the appropriate regular waste stream (e.g., glass recycling)[9][10].
Protocol 3: Final Disposal and Spill Response
Causality: The final disposal of hazardous waste must be handled by a licensed and certified waste management facility[11]. This ensures the material is transported, treated, and disposed of in accordance with all local and federal regulations[12]. For pyridine-based compounds, high-temperature incineration is a common and effective disposal method[13].
Step-by-Step Methodology:
-
Arrange for Pickup: Once a waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office or designated waste coordinator to arrange for pickup.
-
Documentation: Ensure all paperwork, such as a manifest or pickup request form, is completed accurately. This documentation is a legal requirement of the RCRA tracking system[14].
In Case of a Spill:
-
Minor Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn[8]. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material and any contaminated debris into a sealed container labeled as "Halogenated Organic Solid Waste"[8][15].
-
Major Spill: In the event of a large spill, evacuate the immediate area, alert personnel, and contact your institution's emergency response or EHS team immediately[8].
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Chemical Waste Disposal Guidelines. Emory University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Waste Disposal Guidelines. Unknown University Source.
- How to Properly Manage Hazardous Waste Under EPA Regulations.
- (S)-3-Bromo-2-(pyrrolidin-3-yloxy)
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Hydrogen fluoride pyridine Ecotoxicity Inform
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Product Page. Sigma-Aldrich.
- Pyridine Waste Disposal Procedures. University of Washington.
- 3-Bromopyridine Safety Data Sheet. (2025, December 18). Thermo Fisher Scientific.
- (S)-3-Bromo-2-(pyrrolidin-3-yloxy)
- Working with Hazardous Chemicals. Organic Syntheses.
- Production, Import, Use, and Disposal of Pyridine.
Sources
- 1. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine | 2290765-18-1 [sigmaaldrich.com]
- 2. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine | 2290765-18-1 [sigmaaldrich.com]
- 3. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. epa.gov [epa.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. vumc.org [vumc.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. otago.ac.nz [otago.ac.nz]
- 11. sustainable-markets.com [sustainable-markets.com]
- 12. orgsyn.org [orgsyn.org]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Comprehensive Safety & Operational Guide: Handling (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
As a researcher or drug development professional, handling novel pharmaceutical intermediates requires moving beyond basic compliance and understanding the chemical causality behind safety protocols. (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (CAS: 2290765-18-1) is a chiral heterocyclic building block featuring a brominated pyridine ring coupled with a secondary amine (pyrrolidine) via an ether linkage.
While its chirality is critical for downstream pharmacological efficacy, it does not alter the macroscopic hazard profile compared to its racemic counterpart (CAS: 1249952-04-2)[1]. However, rigorous handling and decontamination are essential not only for operator safety but to prevent cross-contamination that could compromise the enantiomeric excess ( ee ) of sensitive asymmetric syntheses.
Mechanistic Hazard Assessment
To build a self-validating safety protocol, we must first understand how the molecular structure of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine interacts with human biology. According to standardized safety data, this compound triggers four primary GHS hazard warnings[1].
| GHS Code | Hazard Statement | Mechanistic Rationale |
| H302 | Harmful if swallowed | The basicity of the pyrrolidine nitrogen allows it to readily interact with acidic gastric environments, facilitating rapid systemic absorption and potential acute toxicity. |
| H315 | Causes skin irritation | The secondary amine acts as a localized base, disrupting the lipid bilayers of the stratum corneum. The lipophilic bromopyridine moiety increases the partition coefficient (LogP), aiding dermal penetration. |
| H319 | Causes serious eye irritation | Direct contact with the aqueous environment of the eye causes localized pH shifts and protein denaturation in the cornea due to the compound's basic amine functionality. |
| H335 | May cause respiratory irritation | Fine powders of heterocyclic amines are prone to aerosolization. Inhalation deposits basic particulates onto sensitive mucosal membranes in the respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a passive checklist; it is an active defense strategy tailored to the physical state and solvent environment of the chemical[2].
| Equipment Category | Specification | Operational Causality |
| Hand Protection | Nitrile (Min 0.11 mm) for dry powder. Fluorinated/Laminate (e.g., Silver Shield) if handled in halogenated solvents. | Nitrile provides excellent protection against solid amines. However, if the compound is dissolved in solvents like Dichloromethane (DCM), nitrile degrades rapidly, necessitating laminate gloves. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses with side shields are insufficient. The severe mucosal irritation risk (H319) requires a complete orbital seal to protect against micro-aerosols. |
| Body Protection | Flame-Resistant (FR) Lab Coat with knit cuffs; closed-toe non-porous shoes. | Knit cuffs prevent the dragging of sleeves through the powder. FR material is required if the compound will be utilized in subsequent exothermic cross-coupling reactions. |
| Respiratory | Operational Fume Hood (Face velocity: 80-100 fpm). | Mitigates H335 risks. If a hood is unavailable (e.g., during bulk transfer), a NIOSH-approved N95 or P100 particulate respirator is mandatory. |
Self-Validating Operational Workflow
This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.
Step 1: Environmental Verification
-
Action: Conduct a tissue flutter test at the sash of the fume hood.
-
Validation: Tape a 1-inch piece of tissue to the bottom of the sash. It must pull inward steadily. This visually confirms negative pressure before opening the chemical container[2].
Step 2: Static Mitigation
-
Action: Treat the weighing boat and spatula with an anti-static ionizing gun (e.g., Zerostat).
-
Causality: Dry powders of organic bases accumulate static charge via the triboelectric effect. Neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.
Step 3: Dispensing and Transfer
-
Action: Weigh the material using a grounded metal spatula. Transfer the sealed weighing vessel directly to the reaction flask within the hood. Do not transport open containers across the laboratory.
Step 4: Chemical Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a lint-free cloth dampened with a 1% Citric Acid or dilute Acetic Acid solution , followed by standard soap and water.
-
Causality: Free-base amines are lipophilic and poorly soluble in water. The acidic wipe protonates the pyrrolidine ring, converting it into a highly water-soluble ammonium salt. This eliminates the volatility of the residue and ensures complete removal, safeguarding the chiral integrity of future experiments.
Spill Response & Halogenated Waste Logistics
Spill Recovery Protocol
Never sweep dry (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine powder, as this will immediately generate a hazardous respiratory cloud.
-
Isolate: Lower the fume hood sash or evacuate the immediate bench area.
-
Dampen: Gently place a damp absorbent pad (using water or a compatible high-flashpoint solvent) directly over the powder to suppress dust.
-
Collect: Wipe inward from the edges to the center. Place all contaminated pads and PPE into a secondary containment bag.
Waste Segregation Logistics
All waste containing (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine must be strictly segregated into Halogenated Organic Waste [3].
-
The Causality of Segregation: Halogenated organic compounds (containing Br, Cl, F, I) cannot be processed in standard incinerators. If combusted at normal temperatures, they risk forming highly toxic polybrominated dibenzodioxins and furans.
-
Environmental & Cost Impact: The EPA requires halogenated waste to be processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid gases. Mixing non-halogenated waste into this stream exponentially increases institutional disposal costs and environmental processing burdens[3].
Operational Workflow Visualization
Operational workflow for handling and spill recovery of halogenated pyridine derivatives.
References
-
BLD Pharm. "Safety Data Sheet: 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine (CAS: 1249952-04-2 / 2290765-18-1)." BLD Pharm Product Catalog. Available at:[1]
-
National Research Council (US) Committee. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[2]
-
University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide: Halogenated Compounds." UTIA Safety Office. Available at:[3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
